Product packaging for Glutamic Acid Hydrochloride(Cat. No.:CAS No. 138-15-8)

Glutamic Acid Hydrochloride

Cat. No.: B125579
CAS No.: 138-15-8
M. Wt: 183.59 g/mol
InChI Key: RPAJSBKBKSSMLJ-DFWYDOINSA-N
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Description

Nomenclature and Chemical Context within Amino Acid Derivatives

L-Glutamic acid hydrochloride is systematically known as (2S)-2-aminopentanedioic acid hydrochloride. nih.gov It is the hydrochloride salt of L-glutamic acid, an alpha-amino acid. ontosight.ainih.gov This means it is formed by the reaction of L-glutamic acid with hydrochloric acid. The addition of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, making it a more practical form for many laboratory applications. ontosight.aisigmaaldrich.com

The parent molecule, L-glutamic acid, is a proteinogenic amino acid, meaning it is a fundamental constituent of proteins. wikipedia.orgnih.gov It features two carboxylic acid groups and one amino group. In L-Glutamic acid hydrochloride, the amino group is protonated, forming an ammonium (B1175870) chloride salt. This modification is key to its distinct chemical properties compared to L-glutamic acid.

Table 1: Chemical Identification of L-Glutamic Acid Hydrochloride

IdentifierValue
Systematic IUPAC Name (2S)-2-aminopentanedioic acid;hydrochloride nih.gov
CAS Number 138-15-8 nist.govscbt.com
Molecular Formula C5H10ClNO4 ontosight.ainist.gov
Molecular Weight 183.59 g/mol ontosight.ainist.gov
Synonyms L-2-Aminoglutaric acid hydrochloride, H-Glu-OH·HCl, Acidogen, Glutamidin nih.govscbt.com

Historical Overview of L-Glutamic Acid Hydrochloride Research and Discovery

The history of L-glutamic acid hydrochloride is intrinsically linked to the discovery and production of glutamic acid and monosodium glutamate (B1630785) (MSG). In 1866, the German chemist Karl Heinrich Ritthausen first isolated and named glutamic acid by treating wheat gluten with sulfuric acid. wikipedia.orgresearchgate.net However, it was the work of Professor Kikunae Ikeda of Tokyo Imperial University in 1907 that brought glutamic acid to the forefront of research. researchgate.netacs.org Ikeda identified glutamic acid as the source of the "umami" taste from kelp. researchgate.net

The first industrial production of MSG, initiated in 1909 by Ikeda and entrepreneur Saburosuke Suzuki, utilized an extraction method involving the treatment of vegetable proteins with hydrochloric acid. researchgate.netacs.org This process yielded L-Glutamic acid hydrochloride as an intermediate, which was then purified to produce MSG. researchgate.netscholaris.ca This initial production method highlighted the role of L-Glutamic acid hydrochloride as a key precursor in the burgeoning food additive industry. Later, in the mid-20th century, chemical synthesis and eventually fermentation methods surpassed this extraction technique for large-scale production. researchgate.netnih.gov

Current Research Landscape and Emerging Themes for L-Glutamic Acid Hydrochloride

Current research on L-Glutamic acid hydrochloride is diverse, spanning several scientific disciplines. One significant area of investigation is in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. A 2023 study explored the growth and characterization of semi-organic single L-glutamic acid hydrochloride (LGHCl) crystals, highlighting their potential for optoelectronic and photonic devices. researchgate.net This research focuses on properties like second harmonic generation (SHG) conversion efficiency and laser damage threshold. researchgate.net

In synthetic chemistry, L-Glutamic acid hydrochloride continues to be a valuable starting material. Its use in the synthesis of L-glutamic acid derivatives for applications in polypeptide drugs and cosmetics is an active area of research. google.com The hydrochloride form provides a stable and reactive precursor for these synthetic pathways.

Furthermore, research delves into the fundamental physical and chemical properties of the compound. Studies have examined the enantioselective crystallization of glutamic acid hydrochloride on magnetic substrates, which could have implications for enantioseparation techniques. researchgate.net The thermodynamic properties, such as heat capacity, have also been a subject of investigation. nist.gov

In the realm of biochemistry and cell biology, L-Glutamic acid hydrochloride is used to study cellular processes. For instance, it has been shown to induce apoptosis in certain cell lines by increasing reactive oxygen species (ROS) levels. biosynth.com It also serves as a component in cell culture media. sigmaaldrich.com

Table 2: Key Research Areas for L-Glutamic Acid Hydrochloride

Research AreaFocusKey Findings/Applications
Materials Science Nonlinear optical (NLO) single crystals researchgate.netPotential for optoelectronic and photonic devices due to properties like second harmonic generation. researchgate.net
Synthetic Chemistry Precursor for polypeptide synthesis google.comA stable starting material for creating complex organic molecules. google.com
Physical Chemistry Enantioselective crystallization researchgate.netExploring methods for separating enantiomers, which is crucial in pharmacology. researchgate.net
Biochemistry Induction of apoptosis, cell culture sigmaaldrich.combiosynth.comUsed as a tool to study cell death pathways and as a nutrient in cell culture. sigmaaldrich.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4.ClH<br>C5H10ClNO4 B125579 Glutamic Acid Hydrochloride CAS No. 138-15-8

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJSBKBKSSMLJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-86-0 (Parent)
Record name L-Glutamic acid, hydrochloride [NF]
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DSSTOX Substance ID

DTXSID6047155
Record name L-Glutamic acid hydrochloride
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138-15-8
Record name L-Glutamic acid, hydrochloride
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Record name L-Glutamic acid, hydrochloride [NF]
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Record name L-Glutamic acid, hydrochloride (1:1)
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Record name L-Glutamic acid hydrochloride
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Record name Glutamic acid hydrochloride
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Record name GLUTAMIC ACID HYDROCHLORIDE
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Biochemical and Physiological Mechanisms of L Glutamic Acid and Its Hydrochloride Salt

Central Role in Amino Acid Metabolism and Nitrogen Balance

L-Glutamic acid is a non-essential amino acid, meaning it can be synthesized by the body, and it is central to the movement and disposal of nitrogen. wikipedia.orgnih.gov Its unique chemical structure allows it to act as a key intermediary, collecting nitrogen from other amino acids and channeling it towards either synthesis of new nitrogen-containing compounds or excretion. amu.edu.azyoutube.com

Transamination Reactions and α-Ketoglutarate Formation

The primary mechanism by which L-glutamic acid collects nitrogen is through transamination reactions. wikipedia.orglibretexts.org These reversible reactions, catalyzed by enzymes called aminotransferases (or transaminases), involve the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org A crucial α-keto acid in this process is α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgamu.edu.az

In a typical transamination reaction, the amino group of an amino acid is transferred to α-ketoglutarate, resulting in the formation of L-glutamic acid and the corresponding α-keto acid of the original amino acid. wikipedia.orglibretexts.org This process effectively funnels the nitrogen from various amino acids into a single, readily metabolizable molecule: L-glutamic acid. amu.edu.azyoutube.com

For example, the transamination of alanine (B10760859) with α-ketoglutarate yields pyruvate (B1213749) and glutamate (B1630785). wikipedia.org Similarly, the transamination of aspartate with α-ketoglutarate produces oxaloacetate and glutamate. wikipedia.org These reactions are vital for both the degradation of amino acids and the synthesis of non-essential amino acids, depending on the metabolic needs of the cell. amu.edu.az

Table 1: Key Transamination Reactions Involving L-Glutamate

Reactant Amino Acid Reactant α-Keto Acid Product α-Keto Acid Product Amino Acid Enzyme
Alanine α-Ketoglutarate Pyruvate L-Glutamate Alanine Aminotransferase (ALT)
Aspartate α-Ketoglutarate Oxaloacetate L-Glutamate Aspartate Aminotransferase (AST)
Various Amino Acids α-Ketoglutarate Corresponding α-Keto Acid L-Glutamate Various Aminotransferases

Oxidative Deamination Pathways

Once nitrogen has been collected in the form of L-glutamic acid, it can be removed as ammonia (B1221849) through a process called oxidative deamination. wikipedia.orgmedmuv.com This reaction is primarily catalyzed by the enzyme glutamate dehydrogenase (GDH), which is predominantly found in the liver and kidneys. wikipedia.orgmedmuv.com

The reaction catalyzed by GDH is unique in that it can utilize either NAD+ or NADP+ as a coenzyme. wikipedia.orgmicrobiologynotes.org In this reversible reaction, L-glutamate is oxidized to α-ketoglutarate, and the amino group is released as a free ammonium (B1175870) ion (NH4+). wikipedia.orgwikipedia.org This process is a crucial link between amino acid metabolism and the citric acid cycle, as it regenerates α-ketoglutarate which can then participate in further transamination reactions. taylorandfrancis.com

The direction of the GDH-catalyzed reaction is regulated by the energy state of the cell. medmuv.com When cellular energy levels are low, the degradation of glutamate is favored to provide α-ketoglutarate for the TCA cycle. microbiologynotes.org

Ammonia Disposal and Regulation of Nitrogen Balance

The ammonia produced through oxidative deamination is toxic to the body and must be safely disposed of. wikipedia.orgschoolbag.info The liver is the primary site for ammonia detoxification, where it is converted into the less toxic compound urea (B33335) through the urea cycle. wikipedia.orgschoolbag.info One of the nitrogen atoms in the urea molecule is derived directly from the ammonia released during the oxidative deamination of glutamate. schoolbag.info

Glutamate also plays an indirect role in transporting ammonia from peripheral tissues to the liver. In tissues like muscle, ammonia is combined with glutamate to form glutamine, a non-toxic carrier of nitrogen in the blood. youtube.com Upon reaching the liver, glutamine is cleaved back to glutamate and ammonia, with the ammonia then entering the urea cycle. amu.edu.az This inter-organ transport of nitrogen is essential for maintaining nitrogen homeostasis. nih.gov

The liver's ability to manage ammonia through both urea synthesis and glutamine synthesis, with glutamate dehydrogenase playing a central role in both, is critical for adapting to changes in dietary protein intake and maintaining whole-body nitrogen balance. nih.gov

Neurotransmitter Activity and Central Nervous System (CNS) Function

Beyond its metabolic roles, L-glutamic acid is the most abundant and principal excitatory neurotransmitter in the mammalian central nervous system. wikipedia.orgnih.govnih.gov In this context, it is often referred to as glutamate. Its function is critical for a vast array of neurological processes, including learning, memory, and synaptic plasticity. wikipedia.orgphysio-pedia.com

Excitatory Neurotransmission in Mammalian CNS

As an excitatory neurotransmitter, glutamate increases the likelihood that a postsynaptic neuron will fire an action potential. nih.govnih.gov At chemical synapses, glutamate is stored in vesicles within the presynaptic terminal. wikipedia.org The arrival of a nerve impulse triggers the release of glutamate into the synaptic cleft, the space between neurons. wikipedia.orgclevelandclinic.org

Once in the synaptic cleft, glutamate binds to and activates specific receptors on the membrane of the postsynaptic neuron. nih.govclevelandclinic.org This binding leads to the opening of ion channels, causing an influx of positively charged ions (primarily sodium and calcium) into the postsynaptic neuron. This influx depolarizes the neuronal membrane, bringing it closer to the threshold for firing an action potential and thus transmitting the nerve signal. youtube.com The rapid removal of glutamate from the synaptic cleft by powerful uptake systems is crucial to prevent excessive neuronal excitation. nih.gov

Glutamate Receptor Interactions

The diverse functions of glutamate in the CNS are mediated by its interaction with a variety of glutamate receptors, which are broadly classified into two main families: ionotropic and metabotropic receptors. nih.govwikipedia.org

Ionotropic Glutamate Receptors (iGluRs): These receptors are ligand-gated ion channels, meaning that the binding of glutamate directly opens an ion channel that is part of the receptor itself. youtube.comwikipedia.org This allows for fast synaptic transmission. The ionotropic receptors are further subdivided into three main types based on their selective agonists:

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors mediate the majority of fast excitatory neurotransmission in the brain. physio-pedia.com

NMDA (N-methyl-D-aspartate) Receptors: Activation of these receptors is more complex, requiring both glutamate binding and depolarization of the postsynaptic membrane. youtube.comnih.gov They are highly permeable to calcium ions and play a critical role in synaptic plasticity, learning, and memory. nih.govdrugbank.com

Kainate Receptors: These receptors have a more restricted distribution in the brain and are involved in modulating synaptic transmission. drugbank.com

Table 2: Major Ionotropic Glutamate Receptors

Receptor Subtype Agonist Key Characteristics Primary Function
AMPA AMPA, Glutamate Fast activation and deactivation Primary mediators of fast excitatory neurotransmission
NMDA NMDA, Glutamate, Glycine (B1666218) (co-agonist) Voltage-dependent block by Mg2+, high Ca2+ permeability Synaptic plasticity, learning, and memory
Kainate Kainate, Glutamate Modulatory role Regulation of neurotransmitter release and neuronal excitability

Metabotropic Glutamate Receptors (mGluRs): Unlike ionotropic receptors, metabotropic receptors are G-protein coupled receptors. nih.gov The binding of glutamate to these receptors does not directly open an ion channel. Instead, it initiates a cascade of intracellular signaling events through the activation of G-proteins. nih.gov This leads to a slower and more modulatory effect on synaptic transmission and neuronal excitability. nih.gov There are eight subtypes of mGluRs, which are further classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

Ionotropic Glutamate Receptors (AMPA, Kainate, NMDA)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. wikipedia.orgpatsnap.com These receptors are classified into three main subtypes based on their selective activation by the agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA). patsnap.comnih.gov

Activation of AMPA, kainate, and NMDA receptors by glutamate leads to the opening of a nonselective cation channel, allowing the influx of Na+ and K+, and in the case of NMDA receptors, Ca2+ as well. nih.gov This influx of positive ions results in the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). msu.eduhilarispublisher.com

AMPA Receptors: These receptors are responsible for the initial fast component of excitatory neurotransmission. nih.gov They permit the influx of sodium ions to depolarize the postsynaptic membrane. wikipedia.org

Kainate Receptors: While also contributing to excitatory neurotransmission, the precise roles of kainate receptors are less well-defined but are known to modulate synaptic strength. patsnap.com

NMDA Receptors: These receptors have unique properties that are crucial for synaptic plasticity. wikipedia.org At resting membrane potential, the NMDA receptor channel is blocked by magnesium ions (Mg2+). nih.govnih.gov Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, dislodges the Mg2+ block. nih.gov This allows for the influx of Ca2+ in addition to Na+ and K+. nih.gov The calcium influx through NMDA receptors is a critical trigger for intracellular signaling cascades that lead to long-lasting changes in synaptic strength, a process fundamental to learning and memory. wikipedia.orgnih.gov

Table 1: Comparison of Ionotropic Glutamate Receptors
Receptor TypePrimary AgonistKey CharacteristicsPrimary Ion PermeabilityRole in Synaptic Transmission
AMPAAMPAMediates fast, early-phase excitatory transmission. nih.govNa+, K+ nih.govPrimary charge carriers for basal excitatory signals. wikipedia.org
KainateKainic AcidContributes to excitatory neurotransmission and synaptic modulation. patsnap.comNa+, K+ nih.govModulates synaptic strength. patsnap.com
NMDANMDARequires both glutamate binding and membrane depolarization for activation due to Mg2+ block. patsnap.comnih.gov Acts as a coincidence detector. wikipedia.orgNa+, K+, Ca2+ nih.govCrucial for synaptic plasticity, learning, and memory. wikipedia.orgnih.gov
Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that, upon activation by glutamate, initiate intracellular signaling cascades. nih.gov Unlike ionotropic receptors, their effects are slower and more modulatory. nih.gov There are eight subtypes of mGluRs, which are categorized into three groups based on their sequence homology, pharmacology, and the second messenger systems they activate. nih.govresearchgate.net

Group I mGluRs (mGluR1 and mGluR5): These are typically located postsynaptically and couple to Gq/G11 proteins. nih.govresearchgate.net Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). nih.gov

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are predominantly found on presynaptic terminals and are negatively coupled to adenylyl cyclase via Gi/o proteins. researchgate.net Their activation leads to a decrease in cyclic AMP (cAMP) levels and can inhibit the release of neurotransmitters, including glutamate itself. researchgate.net

Table 2: Classification and Signaling of Metabotropic Glutamate Receptors
GroupReceptor SubtypesPrimary LocationG-Protein CouplingPrimary Signaling PathwayGeneral Function
Group ImGluR1, mGluR5 researchgate.netPostsynaptic researchgate.netGq/G11 nih.govActivation of Phospholipase C (PLC), leading to IP3 and DAG production, and subsequent Ca2+ mobilization and PKC activation. nih.govModulation of neuronal excitability. researchgate.net
Group IImGluR2, mGluR3 researchgate.netPresynaptic researchgate.netGi/o researchgate.netInhibition of adenylyl cyclase, leading to decreased cAMP. researchgate.netInhibition of neurotransmitter release. researchgate.net
Group IIImGluR4, mGluR6, mGluR7, mGluR8 researchgate.netPresynaptic researchgate.netGi/o researchgate.netInhibition of adenylyl cyclase, leading to decreased cAMP. researchgate.netInhibition of neurotransmitter release. researchgate.net

Precursor Role for Gamma-Aminobutyric Acid (GABA) Synthesis

L-Glutamic acid is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mature mammalian central nervous system. wikipedia.orgnih.gov This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) as a cofactor. wikipedia.orgnih.gov This process of converting the principal excitatory neurotransmitter (glutamate) into the principal inhibitory neurotransmitter (GABA) is crucial for maintaining the balance of neuronal activity in the brain. wikipedia.org The synthesized GABA is then stored in synaptic vesicles and released into the synaptic cleft upon neuronal stimulation. nih.gov

Involvement in Cognitive Functions: Learning, Memory, and Neuroplasticity

L-Glutamic acid is fundamentally involved in higher cognitive functions, including learning, memory, and neuroplasticity. thekraftgroupinc.orgnih.govdrugbank.com Its role is primarily mediated through the activation of NMDA and AMPA receptors, which are critical for inducing long-term potentiation (LTP), a cellular mechanism widely considered to be the basis of learning and memory. hilarispublisher.comthekraftgroupinc.orgnih.gov

LTP involves the strengthening of synaptic connections in response to repeated stimulation. thekraftgroupinc.org The influx of calcium through NMDA receptors triggers a cascade of intracellular events that lead to an increase in the number and sensitivity of AMPA receptors on the postsynaptic membrane, thereby enhancing the synaptic response to subsequent glutamate release. wikipedia.orgthekraftgroupinc.org This ability of synapses to change their strength is a key aspect of neuroplasticity, the brain's capacity to adapt and reorganize itself. thekraftgroupinc.orgnih.gov

Role in Brain Development: Neuronal Migration, Differentiation, Axon Genesis, and Survival

During brain development, L-glutamic acid acts as a crucial signaling molecule that regulates several key processes, including neuronal migration, differentiation, axon genesis, and survival. nih.govnih.govpnas.org Glutamate signaling, through both ionotropic and metabotropic receptors, influences the proliferation and differentiation of neural progenitor cells into neurons and glial cells. nih.govpnas.org

Glutamate is involved in guiding the migration of newly formed neurons to their correct locations within the developing brain. nih.govnih.govfrontiersin.org For instance, it controls the radial migration of pyramidal neurons primarily through NMDA receptors. nih.govresearchgate.net Furthermore, glutamate signaling plays a role in the outgrowth of axons and dendrites (axon genesis and dendritogenesis) and the formation of new synapses (synaptogenesis). nih.gov The appropriate level of glutamate signaling is also critical for neuronal survival during development, as excessive activation of glutamate receptors can lead to excitotoxicity and cell death. nih.gov

Gastrointestinal Physiology and Mucosal Integrity

L-Glutamic acid and its precursor, L-glutamine, play a vital role in maintaining the health and integrity of the gastrointestinal tract. nih.govcasi.org

Fuel Source for Enterocytes

Enterocytes, the epithelial cells lining the small intestine, have a high rate of proliferation and metabolic activity. casi.org L-glutamate, along with L-glutamine and L-aspartate, serves as a primary respiratory fuel for these cells. nih.govcambridge.org A significant portion of dietary glutamate is metabolized by enterocytes for energy production, supporting their functions of nutrient absorption and maintaining the intestinal barrier. karger.com Glutamine is first converted to glutamate, which is then further metabolized through transamination reactions to enter the Krebs cycle for ATP production. cambridge.orgebrary.net This utilization of glutamate as an energy source is crucial for preserving the structural and functional integrity of the intestinal mucosa. casi.orgresearchgate.net

Impact on Nutrient Absorption Mechanisms

L-glutamic acid and its amide, L-glutamine, play a pivotal role in the digestive and absorptive processes of the small intestine. The intestinal epithelium utilizes glutamate as a primary energy source to fuel its metabolic activities, which are essential for the absorption and metabolism of other nutrients. nih.govkarger.com A significant portion of dietary glutamate is metabolized by enterocytes, the cells lining the intestine, and rarely reaches systemic circulation in substantial amounts under normal dietary intake. nih.govkarger.com This intestinal metabolism of glutamate supports various functions, including the production of energy (ATP), which is crucial for the active transport of other amino acids and nutrients. nih.gov

The presence of L-glutamic acid in the intestinal lumen acts as a signaling molecule, influencing gut function through the gut-brain axis. nih.gov This signaling is initiated by the activation of glutamate receptors on mucosal cells, which in turn can modulate digestive processes and nutrient sensing. nih.govnih.gov Studies in weaning piglets have shown that dietary supplementation with L-glutamate can improve intestinal integrity and modulate the expression of amino acid transporters in the jejunum, thereby enhancing the capacity for nutrient digestion and absorption. nih.gov

Glutamine, which is readily converted from and to glutamic acid, is a key fuel for enterocytes and is critical for maintaining the structural and functional integrity of the intestinal barrier. nih.govnih.govcaringsunshine.com This barrier is essential for selective nutrient absorption while preventing the passage of harmful substances. Research suggests that glutamine helps to regulate tight junction proteins, which are crucial for maintaining gut permeability. nih.gov By supporting the health and energy status of intestinal cells, L-glutamic acid and L-glutamine indirectly facilitate the efficient absorption of a wide range of dietary nutrients. caringsunshine.com

Table 1: Effects of L-Glutamate on Intestinal Nutrient Absorption Mechanisms

MechanismEffect of L-Glutamic Acid/L-GlutamineResearch Finding
Energy Source for Enterocytes Serves as a primary fuel for intestinal epithelial cells. karger.comcaringsunshine.comA large portion of dietary glutamate is metabolized by enterocytes to produce energy, supporting their absorptive functions. karger.com
Nutrient Transporter Expression Modulates the expression of amino acid transporters. nih.govDietary L-glutamate supplementation in piglets enhanced the mRNA expression of jejunal amino acid transporters. nih.gov
Gut Barrier Integrity Helps maintain the integrity of the intestinal barrier. nih.govcaringsunshine.comGlutamine, derived from glutamic acid, regulates tight junction proteins, which control intestinal permeability. nih.gov
Gut-Brain Axis Signaling Acts as a signaling molecule to influence digestive functions. nih.govLuminal glutamate activates vagal afferent nerves, which can modulate digestion and absorption processes. nih.gov

Immune System Modulation and Function

L-glutamic acid and its closely related amino acid, L-glutamine, are recognized as significant immunomodulators that influence both innate and adaptive immune responses. genemedics.comnih.govnih.gov Immune cells, such as lymphocytes, macrophages, and neutrophils, exhibit high rates of glutamine consumption, often comparable to or greater than their use of glucose, particularly during periods of stress like infection or sepsis. nih.govmdpi.com This high demand underscores the critical role of these amino acids in supporting the metabolic requirements of a functioning immune system. Glutamate receptors have been identified on the surface of various immune cells, including T cells, B cells, and dendritic cells, indicating a direct mechanism through which glutamate can influence their activity. nih.govresearchgate.netfrontiersin.org The activation of these receptors can enhance T-cell activation and proliferation, contributing to an effective immune response. researchgate.netoup.com

Support of Cellular Protein Synthesis in Immune System

The rapid proliferation and production of effector molecules, such as cytokines and antibodies, by immune cells necessitate a high rate of protein synthesis. L-glutamine, which is metabolically linked to L-glutamic acid, is a crucial substrate for these processes. nih.govnbinno.com During an immune response, lymphocytes and macrophages rely on a steady supply of glutamine to support their biosynthetic needs. nih.govjournals.co.za Glutamine not only serves as a building block for proteins but also acts as a nitrogen donor for the synthesis of other amino acids and essential molecules. nbinno.com Its availability can become a rate-limiting factor for key immune functions, including lymphocyte proliferation and antibody production. nih.govnih.gov Therefore, an adequate supply of glutamic acid and glutamine is essential for maintaining the capacity of the immune system to synthesize the proteins required for defense against pathogens.

Hepatic Acute Phase Protein Response

During systemic inflammation, such as in sepsis, the liver initiates the acute phase response, which involves the synthesis and secretion of a variety of acute phase proteins. This response is a critical part of the innate immune defense. In such catabolic states, there is a marked increase in the release of glutamine from skeletal muscle and a significant uptake of glutamine by the liver. nih.gov The liver becomes a major consumer of glutamine during severe infection, with uptake increasing several-fold. nih.gov This influx of glutamine provides the necessary substrates and energy to support the heightened metabolic activity of the liver, including the synthesis of acute phase proteins, glucose, and glutathione (B108866), a key antioxidant. plos.orgcambridge.org The increased hepatic glutamine uptake is mediated by cytokines and glucocorticoids, highlighting its integral role in the coordinated systemic response to infection and inflammation. nih.gov

Regulation of IgA Immune Response

Secretory Immunoglobulin A (sIgA) is the primary antibody isotype responsible for mucosal immunity, providing the first line of defense against pathogens at mucosal surfaces, particularly in the intestine. nih.gov L-glutamic acid and L-glutamine have been shown to play a regulatory role in the production and secretion of IgA. genemedics.com Studies have demonstrated that glutamine supplementation can increase the abundance of sIgA in the intestinal lumen and the number of IgA-positive plasma cells in the intestinal lamina propria. nih.govnih.govnih.gov The proposed mechanisms involve the influence of glutamine on the intestinal microbiota and the enhancement of both T cell-dependent and T cell-independent pathways of IgA induction. nih.govnih.gov By supporting the IgA immune response, L-glutamic acid contributes to the maintenance of mucosal barrier function and homeostasis. genemedics.com

Table 2: Influence of L-Glutamic Acid/L-Glutamine on IgA Response

Aspect of IgA ResponseEffect of L-Glutamic Acid/L-GlutamineSupporting Evidence
sIgA Abundance Increases the level of secretory IgA in the intestine. nih.govnih.govGlutamine supplementation led to higher sIgA levels in the intestinal lumen of mice. nih.gov
IgA-producing Cells Increases the number of IgA-positive plasma cells. nih.govParenteral glutamine supplementation increased IgA-positive plasma cells in the intestinal lamina propria of septic rats. nih.gov
Induction Pathways Enhances both T cell-dependent and T cell-independent pathways for IgA production. nih.govnih.govGlutamine increased the expression of cytokines associated with both pathways of sIgA induction. nih.gov

Role in Sepsis and Bacterial Translocation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. nih.gov A critical factor in the progression of sepsis can be the translocation of bacteria and their toxins from the gut lumen into the systemic circulation, a phenomenon known as bacterial translocation. nih.govutmb.edu The integrity of the intestinal barrier is paramount in preventing this. Glutamine, as a primary fuel for enterocytes, is crucial for maintaining this barrier. nih.gov In experimental models of sepsis and trauma, glutamine supplementation has been shown to decrease intestinal permeability and reduce the incidence of bacterial translocation to extraintestinal sites like the mesenteric lymph nodes, liver, and spleen. nih.govutmb.edubehmedicalbulletin.org By preserving the gut barrier function, glutamine may help to prevent the gut from becoming a source of systemic infection during critical illness. utmb.edu Although the metabolism of glutamate is altered during sepsis, its role, along with glutamine, in supporting gut integrity is a key area of investigation. nih.govphysiology.org

Nucleogenesis of Rapidly Proliferating Cells

Rapidly dividing cells, including activated immune cells and intestinal enterocytes, have a high demand for nucleotides for the synthesis of DNA and RNA. nih.govcambridge.org L-glutamine plays a fundamental role in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nbinno.comcambridge.orgnih.gov It serves as a primary nitrogen donor for the formation of the purine and pyrimidine rings. cambridge.org Consequently, the availability of glutamine can be a rate-limiting factor for the proliferation of these cells. nih.gov During an immune response, the rapid clonal expansion of lymphocytes is dependent on a sufficient supply of glutamine to fuel nucleotide biosynthesis. nih.govresearchgate.net This makes L-glutamic acid, through its conversion to L-glutamine, an essential component for the nucleogenesis required by the rapidly proliferating cells of the immune system and the gut mucosa. nih.govcambridge.org

Interactions with Hormonal Regulation

L-Glutamic acid and its closely related amide, glutamine, exert influence over key metabolic hormones, thereby playing a role in systemic energy balance. The interplay with glucagon (B607659) and insulin (B600854) is a critical aspect of its physiological function.

The relationship between glutamate and the pancreatic hormones insulin and glucagon is complex. Studies have shown that amino acids can stimulate the secretion of glucagon. diabetesjournals.orgnih.gov Specifically, oral administration of glutamine, which is readily converted from and to glutamate, has been demonstrated to increase circulating concentrations of glucagon and insulin in healthy, obese, and type 2 diabetic individuals. nih.govmdpi.com This suggests a role for the glutamate-glutamine axis in modulating the endocrine pancreas's response to nutrient intake. nih.gov

Conversely, the infusion of insulin and glucagon can affect circulating glutamate levels. Research in rats has shown that injections of insulin and glucagon lead to a significant decrease in blood glutamate concentrations. nih.gov The effect of insulin is immediate but transient, while glucagon's impact is delayed yet more prolonged. nih.gov This feedback loop, where amino acids influence hormone secretion and these hormones, in turn, regulate amino acid levels, is crucial for metabolic homeostasis. diabetesjournals.org The sensitivity of pancreatic cells to glutamate appears to be dependent on glucose concentrations, highlighting the integrated nature of nutrient sensing and hormonal regulation. nih.gov

Summary of Hormonal Interactions with Glutamate/Glutamine
Substance AdministeredEffect on Glucagon LevelsEffect on Insulin LevelsEffect on Blood Glutamate LevelsReference
Oral GlutamineIncreaseIncreaseNot specified nih.gov
Intravenous InsulinNot specifiedNot applicableDecrease (immediate, transient) nih.gov
Intravenous GlucagonNot applicableNot specifiedDecrease (delayed, long-lasting) nih.gov

Metabolic Pathways and Intermediary Metabolism

Glutamate is a central hub in cellular metabolism, linking amino acid and carbohydrate metabolic pathways and serving as a precursor for the synthesis of numerous vital compounds. wikipedia.orgnih.gov

A primary metabolic fate of L-glutamic acid is its conversion to α-ketoglutarate (also known as 2-oxoglutaric acid), a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govcreative-proteomics.comfrontiersin.org This conversion serves as a critical anaplerotic reaction, replenishing TCA cycle intermediates to support energy production and biosynthesis. nih.govcreative-proteomics.com The transformation can occur through two main pathways:

Oxidative Deamination : Catalyzed by the enzyme glutamate dehydrogenase (GDH), this reaction removes the amino group from glutamate as ammonia, yielding α-ketoglutarate. creative-proteomics.comfrontiersin.orgresearchgate.net This process is crucial for nitrogen balance. creative-proteomics.com

Transamination : In this reaction, the amino group of glutamate is transferred to an α-keto acid, forming a new amino acid and α-ketoglutarate. frontiersin.orgresearchgate.netwikipedia.org This reaction, catalyzed by transaminases (aminotransferases), is fundamental to amino acid metabolism. wikipedia.org

Once formed, α-ketoglutarate enters the TCA cycle, where it is decarboxylated to succinyl-CoA, contributing to the cellular energy supply. nih.govwikipedia.org

L-Glutamic acid is a foundational molecule for the synthesis of other non-essential amino acids. agriculturejournals.cz Through various metabolic pathways, glutamate can be converted into proline and ornithine (a precursor to arginine). nih.govagriculturejournals.cz

Furthermore, glutamate plays an indirect but essential role in the biosynthesis of nucleic acids (DNA and RNA). scielo.brbiosynth.com Its amide form, glutamine, is a primary nitrogen donor in the de novo synthesis of purine and pyrimidine rings, the building blocks of nucleotides. scielo.briiarjournals.orgnih.gov Glutamate is converted to glutamine by the enzyme glutamine synthetase, a key step that provides the necessary substrate for nucleotide synthesis. agriculturejournals.czscielo.br Specifically, glutamine contributes nitrogen atoms at positions N-3 and N-9 of the purine ring and is required for the synthesis of pyrimidine bases. iiarjournals.org

The metabolic relationship between L-glutamic acid and L-glutamine is bidirectional and vital for nitrogen metabolism and transport between tissues. creative-proteomics.comscholaris.caresearchgate.net

Glutamine is hydrolyzed by the enzyme glutaminase (B10826351) to produce glutamate and free ammonia. creative-proteomics.comfrontiersin.org This reaction is particularly important in tissues that utilize glutamine as a fuel source, such as the intestine and rapidly proliferating cells like immune cells. creative-proteomics.comscielo.br The glutamate produced can then be converted to α-ketoglutarate to fuel the TCA cycle. creative-proteomics.comfrontiersin.org

Conversely, the synthesis of glutamine from glutamate and ammonia is a critical pathway for ammonia detoxification, especially in the brain. scholaris.caresearchgate.net This interplay ensures that nitrogen is safely transported and utilized throughout the body, maintaining metabolic homeostasis. scholaris.caresearchgate.net

The enzyme glutamine synthetase (GS) is central to the glutamine-glutamate interplay. acs.org It catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine. agriculturejournals.czacs.org This reaction is a primary mechanism for incorporating inorganic ammonia into organic molecules. agriculturejournals.cz In the brain, GS is located predominantly in astrocytes and is the main enzyme responsible for removing ammonia from the central nervous system, thereby preventing neurotoxicity. researchgate.net The activity of glutamine synthetase is crucial not only for ammonia homeostasis but also for providing the glutamine required for various anabolic processes, including nucleotide biosynthesis. acs.org

Key Enzymes in L-Glutamic Acid Metabolism
EnzymeReaction CatalyzedMetabolic PathwayReference
Glutamate Dehydrogenase (GDH)Glutamate → α-Ketoglutarate + NH₃TCA Cycle Integration, Nitrogen Metabolism creative-proteomics.comfrontiersin.org
TransaminasesGlutamate + α-keto acid ⇌ α-Ketoglutarate + Amino AcidAmino Acid Metabolism frontiersin.orgresearchgate.net
GlutaminaseGlutamine → Glutamate + NH₃Glutamine Catabolism creative-proteomics.comfrontiersin.org
Glutamine Synthetase (GS)Glutamate + NH₃ + ATP → Glutamine + ADP + PiAmmonia Assimilation, Glutamine Synthesis agriculturejournals.czacs.org

Glutamine Metabolism Interplay

Role in Cellular Redox Homeostasis and Glutathione (GSH) Precursor

L-Glutamic acid is a cornerstone in the cellular defense system against oxidative stress, primarily through its role as a direct precursor for the synthesis of glutathione (GSH). wikipedia.orgmdpi.com GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and acts as a primary antioxidant and redox buffer. nih.govnih.gov It plays a pivotal role in neutralizing reactive oxygen species (ROS), which are highly reactive molecules generated as byproducts of oxygen metabolism that can damage cellular components. nih.govresearchgate.net

The synthesis of GSH is a two-step enzymatic process that occurs in the cytoplasm. mdpi.com The initial and rate-limiting step involves the formation of gamma-glutamylcysteine (B196262) (γ-GC) from glutamate and cysteine, a reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL). mdpi.commdpi.com The subsequent step, catalyzed by glutathione synthetase (GS), involves the addition of glycine to γ-GC to form the final GSH molecule. mdpi.commdpi.comnih.gov

The availability of L-glutamic acid is therefore crucial for maintaining adequate intracellular GSH levels. nih.gov Many cells obtain glutamate for this purpose through the catabolism of glutamine, which is converted to glutamate by the enzyme glutaminase (GLS). nih.govnih.gov This link between glutamine metabolism and GSH synthesis is essential for sustaining the cell's antioxidant capacity, particularly during periods of high oxidative stress. nih.govnih.gov A depletion in the precursors for GSH, including glutamate, can limit its synthesis, leading to increased cellular vulnerability to oxidative damage. nih.govnih.gov Research has shown that glutamine-derived glutamate is essential for the de novo synthesis of GSH required for maintaining redox homeostasis. nih.gov

Table 1: Glutathione (GSH) Synthesis Overview

Component/Step Description Enzyme
Precursors L-Glutamic acid, L-Cysteine, Glycine N/A
Step 1 L-Glutamic acid and L-Cysteine are combined to form γ-Glutamylcysteine. This is the rate-limiting step. mdpi.commdpi.com Glutamate-cysteine ligase (GCL)
Step 2 Glycine is added to γ-Glutamylcysteine to form Glutathione (GSH). mdpi.comnih.gov Glutathione synthetase (GS)
Final Product Glutathione (GSH) N/A

Regulation of Acid-Base Balance and Urinary pH

L-Glutamic acid plays a central role in the renal regulation of systemic acid-base homeostasis, a critical process for maintaining blood pH within a narrow physiological range. physiology.orgnih.gov The kidneys are primarily responsible for the metabolic component of acid-base balance, which involves reabsorbing filtered bicarbonate (HCO3−) and generating new bicarbonate to replace what is consumed by metabolic acids. nih.govconsensus.app This generation of new bicarbonate is achieved through the excretion of net acid, largely in the form of ammonium (NH4+). nih.govconsensus.app

This process, known as renal ammoniagenesis, relies heavily on the metabolism of glutamine, which is readily converted to glutamate within the kidney's proximal tubule cells. consensus.appteachmephysiology.com During conditions of metabolic acidosis (an excess of acid in the body), the kidneys significantly increase their uptake and catabolism of glutamine from the bloodstream. consensus.appnih.govnih.gov

Inside the proximal tubule cells, the following key reactions occur:

Glutamine to Glutamate : Glutamine is first converted into glutamate and an ammonium ion (NH4+) by the enzyme glutaminase. consensus.app

Glutamate to α-Ketoglutarate : Glutamate is then further metabolized into α-ketoglutarate and a second ammonium ion by the enzyme glutamate dehydrogenase. wikipedia.orgconsensus.app

The two ammonium ions produced are secreted into the renal tubule lumen. consensus.appphysiology.org In the tubular fluid, NH4+ effectively "traps" hydrogen ions (H+), facilitating their excretion in the urine. teachmephysiology.comyoutube.com This removal of acid is essential for correcting acidosis. consensus.appnih.gov

Simultaneously, the metabolism of α-ketoglutarate within the kidney cell results in the formation of two new bicarbonate ions (HCO3−). consensus.appteachmephysiology.comphysiology.org These bicarbonate ions are then transported back into the bloodstream, where they act as a buffer to neutralize excess acid and help restore normal blood pH. consensus.appphysiology.org Therefore, for each molecule of glutamine metabolized, the kidneys generate two molecules of ammonium for acid excretion and two molecules of bicarbonate for acid neutralization. consensus.appyoutube.com Studies have shown a direct correlation between urinary glutamate excretion and urinary pH, where a reduction in the synthesis of ammonia from glutamate leads to a decrease in urinary pH. jst.go.jpnih.gov

Table 2: Role of Glutamate in Renal Acid-Base Regulation

Process Location Key Substrates Key Products Physiological Outcome
Renal Ammoniagenesis Proximal Tubule Cells Glutamine, Glutamic Acid Ammonium (NH4+), α-Ketoglutarate Generation of urinary buffer for acid excretion. consensus.appteachmephysiology.com
Bicarbonate Generation Proximal Tubule Cells α-Ketoglutarate Bicarbonate (HCO3−) Replenishment of systemic bicarbonate to buffer blood acid. consensus.appphysiology.org
Net Effect of Acidosis Kidneys Increased Glutamine Uptake Increased NH4+ Excretion, Increased HCO3− Reabsorption Excretion of excess acid and correction of low blood pH. consensus.appnih.gov

Advanced Research Methodologies and Analytical Techniques for L Glutamic Acid Hydrochloride

Chromatographic Techniques

Chromatographic methods are paramount for the separation and quantification of L-Glutamic acid hydrochloride from complex matrices and for assessing its purity. High-performance liquid chromatography (HPLC) stands out as a versatile and widely used technique.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone for the purity assessment and assay of L-Glutamic acid hydrochloride. Various HPLC modes are employed, including reversed-phase (RP), ion-exchange, and hydrophilic interaction liquid chromatography (HILIC).

Reversed-phase HPLC is a common approach, often utilizing C18 columns. However, due to the polar nature of L-Glutamic acid hydrochloride, this method can be challenging without derivatization. researchgate.netresearchgate.net To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers a robust solution for the analysis of underivatized amino acids. sielc.com For instance, a Primesep A mixed-mode column can be used to separate L-Glutamic acid hydrochloride from structurally similar compounds. sielc.com

Ion-exchange chromatography (IEC) is another effective technique, particularly for separating amino acids based on their charge characteristics. This method often involves post-column derivatization with reagents like ninhydrin (B49086) for detection. europa.eu Furthermore, HILIC provides an alternative for the separation of polar compounds like L-Glutamic acid hydrochloride without the need for derivatization. helixchrom.com

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for reversed-phase analysis of L-Glutamic acid hydrochloride consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly performed using ultraviolet (UV) spectroscopy at wavelengths around 210 nm. sielc.comsielc.com For enhanced sensitivity and specificity, especially in complex samples, HPLC can be coupled with mass spectrometry (MS). helixchrom.com A patent has described a method for the separation and detection of L-glutamic acid diethyl ester hydrochloride and its optical isomers using a chiral column and a mobile phase of aqueous perchloric acid and acetonitrile, with UV detection between 200-230 nm. google.com

Chromatographic ModeStationary Phase (Column)Mobile PhaseDetectionReference
Reversed-Phase (RP)Newcrom R1Acetonitrile/Water (5/95) with 0.1% Phosphoric AcidUV at 210 nm sielc.com
Mixed-ModePrimesep AAcetonitrile/Water (5/95) with 0.1% Phosphoric AcidUV at 210 nm sielc.com
Ion-Exchange (IEC)Ion-Exchange ColumnDiluted Hydrochloric Acid and Sodium Citrate BufferPost-column derivatization with ninhydrin and VIS detection europa.eu
Hydrophilic Interaction Liquid Chromatography (HILIC)Amaze TH Tri-Modal HILIC ColumnWater and Acetonitrile with additives like ammonium (B1175870) formateMass Spectrometry (MS) helixchrom.com

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and characterization of L-Glutamic acid hydrochloride, providing detailed information about its molecular structure, functional groups, and stereochemistry.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in L-Glutamic acid hydrochloride. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's different bonds. The presence of the hydrochloride alters the ionization state of the amino and carboxylic acid groups, which is reflected in the spectrum.

The FTIR spectrum of L-Glutamic acid hydrochloride exhibits distinct peaks that confirm its molecular structure. researchgate.netresearchgate.net Key vibrational bands include those for the O-H stretch of the carboxylic acid, the N-H stretch of the protonated amine, and the C=O stretch of the carboxylic acid.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Functional Group
O-H StretchingBroad band around 3000Carboxylic Acid (COOH)
N-H StretchingAround 3100-3200Protonated Amine (NH₃⁺)
C-H Stretching2850-3000Alkyl (CH, CH₂)
C=O StretchingAround 1735Carboxylic Acid (C=O)
N-H BendingAround 1500-1600Protonated Amine (NH₃⁺)
C-O StretchingAround 1200-1300Carboxylic Acid (C-O)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of L-Glutamic acid hydrochloride in solution. Both ¹H and ¹³C NMR provide valuable information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of L-Glutamic acid hydrochloride, distinct signals corresponding to the different protons in the molecule can be observed. The chemical shifts and coupling patterns of these signals allow for the assignment of each proton to its specific position within the structure. For instance, the spectrum typically shows a triplet for the alpha-proton (α-H), and multiplets for the beta (β-CH₂) and gamma (γ-CH₂) protons. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton. Each carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of the chemical environment of each carbon. The spectrum will show signals for the two carboxylic acid carbons, the alpha-carbon, and the two methylene (B1212753) carbons. lew.rohmdb.ca Solid-state ¹⁷O NMR has also been used to resolve the four distinct crystallographic oxygen sites in L-glutamic acid hydrochloride. researchgate.netox.ac.uk

NucleusPositionApproximate Chemical Shift (ppm)
¹Hα-CH~3.7-3.8
β-CH₂~2.1
γ-CH₂~2.5
¹³Cα-COOH~177
γ-COOH~184
α-CH~57
β-CH₂~30
γ-CH₂~36

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of L-Glutamic acid hydrochloride and to obtain structural information through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the L-Glutamic acid molecule is fragmented, and the resulting charged fragments are detected. The mass spectrum of L-Glutamic acid shows a characteristic pattern of fragments. researchgate.netnist.gov The molecular ion peak [M]⁺ at m/z 147 is often weak or absent. Prominent fragments arise from the loss of water (H₂O), formic acid (HCOOH), and the entire side chain. nih.gov It is important to note that when using techniques like LC-MS/MS, in-source cyclization of glutamic acid to pyroglutamic acid can occur, which needs to be considered during analysis. nih.gov

m/zProposed Fragment
130[M - NH₃]⁺
129[M - H₂O]⁺
102[M - COOH]⁺
84[M - COOH - H₂O]⁺
56[C₃H₆N]⁺

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like L-Glutamic acid hydrochloride. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule.

The CD spectrum of L-Glutamic acid hydrochloride is sensitive to pH. researchgate.net It typically exhibits a positive Cotton effect in the region of the carboxyl group's n→π* transition. This chiroptical property is fundamental for confirming the L-configuration of the amino acid and for studying conformational changes in different environments. nih.gov

Terahertz Spectroscopy for Polymorph Differentiation

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful analytical technique for the non-destructive differentiation of polymorphic forms of crystalline materials, including L-glutamic acid. acs.org This method probes low-frequency vibrational modes (typically in the 0.1–4 THz range) that are highly sensitive to the long-range crystalline lattice structure and intermolecular interactions. acs.orgnih.gov Consequently, different polymorphs of a compound, which have distinct crystal packing and hydrogen-bonding networks, exhibit unique and characteristic absorption spectra in the terahertz region. acs.org

Research on L-glutamic acid has demonstrated that its two primary polymorphs, α-L-glutamic acid (α-GLU) and β-L-glutamic acid (β-GLU), can be clearly distinguished using THz-TDS. acs.org For instance, at 100 K, both polymorphs show a number of sharp, resolvable absorption features between 0.5 and 4 THz. acs.org The distinct spectral patterns serve as fingerprints for each crystalline form, allowing for their unambiguous identification. This capability is crucial for quality control in industrial manufacturing, where it is often necessary to produce a specific, more stable, or more easily processed polymorph. acs.org The α polymorph is often preferred in manufacturing settings due to its favorable mechanical handling and separation properties from the crystallization solution. acs.org

Furthermore, THz-TDS provides an excellent method for validating computational models of crystal structures. acs.orgcam.ac.uk By comparing the experimentally measured terahertz spectra with spectra simulated from theoretical models (such as those derived from Density Functional Theory), researchers can assess the accuracy of the computational description of intermolecular forces. acs.orgcam.ac.uk This synergy between experimental spectroscopy and theoretical calculations enhances the fundamental understanding of the solid-state properties of L-glutamic acid.

Crystallographic Analysis

Crystallographic techniques are indispensable for the definitive characterization of the solid-state forms of L-glutamic acid hydrochloride. These methods provide detailed information about the atomic arrangement within the crystal lattice, enabling the identification of different polymorphs and the precise determination of their three-dimensional structures.

Powder X-ray Diffraction (PXRD) for Crystalline Form Identification

Powder X-ray Diffraction (PXRD) is a primary and widely used technique for the identification and quality control of crystalline solids. The method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase, determined by the crystal lattice's geometry.

For L-glutamic acid, PXRD is routinely employed to distinguish between its α and β polymorphs. rsc.org Each polymorph produces a distinct diffraction pattern with characteristic peaks at specific 2θ angles. For example, studies have shown that the α-form of L-glutamic acid has a high-intensity reflection peak corresponding to the (111) plane at a 2θ angle of 18.3°. researchgate.net In contrast, the β-polymorph exhibits its main XRD peaks at 2θ angles of 10.3°, 20.4°, 21.5°, and 25.7°, which are attributed to the (002), (110), (111), and (020) crystal planes, respectively. researchgate.net This technique is effective for confirming the synthesis of a pure polymorphic form and for detecting the presence of mixtures. acs.orgresearchgate.netresearchgate.net The preparation of a homogeneous microcrystalline sample is crucial for obtaining high-quality PXRD data. acs.org

Single Crystal X-ray Diffraction (SCXRD) for Crystal Structure Determination

While PXRD identifies the crystalline form, Single Crystal X-ray Diffraction (SCXRD) provides the complete and unambiguous three-dimensional structure of a molecule within the crystal. acs.org This technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be used to determine the precise positions of all atoms in the unit cell, as well as bond lengths, bond angles, and other structural details. acs.orgacs.org

SCXRD studies have been fundamental in elucidating the detailed structures of the α and β polymorphs of L-glutamic acid. acs.org These analyses have revealed that both forms crystallize in the orthorhombic P2₁2₁2₁ space group, but with different unit cell dimensions and molecular packing. acs.org The availability of low-temperature SCXRD data has been particularly important for providing accurate structural information used in advanced computational studies. acs.orgcam.ac.uk

Propertyα-L-Glutamic Acidβ-L-Glutamic Acid
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 7.0125.139
b (Å) 8.7626.879
c (Å) 10.27317.246
Volume (ų) 631.17609.72
Z (molecules/unit cell) 44
Derived Density (g/cm³) 1.5481.603
Data obtained at 90 K. acs.org

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering deep insights into the molecular properties and behaviors of L-glutamic acid hydrochloride at the atomic level.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the polymorphs of L-glutamic acid, providing a detailed understanding of their structural and energetic properties. acs.orgresearchgate.net By coupling low-temperature SCXRD data with solid-state DFT simulations, researchers have been able to achieve a detailed description of the energetic parameters that govern the stabilization of the two polymorphs. cam.ac.ukresearchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and for understanding the molecular basis of ligand-receptor interactions. researchgate.netresearchgate.net For L-glutamic acid, which is a key neurotransmitter, molecular docking studies are used to investigate its interactions with various glutamate (B1630785) receptors (GLRs). mdpi.commdpi.com

These studies simulate the binding of L-glutamic acid to the active site of a receptor, calculating a docking score that estimates the binding affinity. mdpi.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. mdpi.com For example, docking studies of L-glutamic acid with the metabotropic glutamate receptor 1 (mGluR1) have identified specific residues like Tyr74, Arg78, Ser186, and Lys409 as being crucial for stabilizing the bond. mdpi.com Such insights are vital for understanding the mechanism of action and for the design of new molecules that can modulate the activity of these receptors.

ReceptorInteracting Residues with L-Glutamic AcidReference
mGluR1 (Rattus norvegicus, closed-open) Tyr74, Ser165, Ser186, Thr188, Asp318, Arg323, Lys409 mdpi.com
mGluR1 (Rattus norvegicus, open-open) Tyr74, Arg78, Ser186, Lys409 mdpi.com
mGluR1 (Homo sapiens, open-open) Trp110, Ser186 mdpi.com
Sour Taste Receptor (hPKD2L1) R299 (involved in L-pyroglutamic acid binding) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. wikipedia.orglongdom.orgscienceforecastoa.com In the context of L-Glutamic acid hydrochloride, QSAR studies can be instrumental in understanding how structural modifications to the glutamine molecule might influence its activity, for instance, as an anticancer agent. scispace.comsymbiosisonlinepublishing.com

A QSAR study on glutamine analogs, for example, can provide insights into the substitutional requirements for their anticancer activity. scispace.com Such studies aim to overcome the limitations of traditional drug design models by establishing a mathematical relationship between the molecular structure and the biological activity. scienceforecastoa.comscispace.com The process involves developing a model by correlating the biological activity of a series of compounds with their structural or property descriptors. wikipedia.org

For instance, a QSAR study was conducted on a series of 5-N-substituted-2-(substituted benzenesulphonyl) glutamines to predict their anticancer activity. symbiosisonlinepublishing.com In this study, electronic and topologic descriptors were calculated, and the structures of the compounds were optimized using Density Functional Theory (DFT). symbiosisonlinepublishing.com The resulting data was then analyzed using methods such as Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Network (ANN) to build predictive models. symbiosisonlinepublishing.comresearchgate.net The robustness of these models is typically validated through cross-validation and external validation using a test set of compounds. symbiosisonlinepublishing.comresearchgate.net

The table below illustrates the types of descriptors and methodologies that could be employed in a QSAR study of L-Glutamic acid hydrochloride analogs.

Parameter Description Example Application
Dependent Variable The biological activity being measured.Log % of tumor weight inhibition for anticancer activity. scispace.com
Independent Variables Substitutional contributions at specific molecular positions.Presence of a Br at the 4'-position and a Cl at the 2'-position of a phenyl ring correlated with increased anticancer activity. scispace.com
QSAR Model The mathematical model used for the analysis.Fujita-Ban model. scispace.com
Statistical Validation Metrics used to assess the model's predictive power.Correlation coefficient (r), standard deviation (s), and F-test value (F). scispace.com

These studies can reveal that certain substituents at specific positions on the molecule may lead to an increase or decrease in biological activity. scispace.com Such insights are invaluable for the rational design of new, more potent analogs of L-Glutamic acid.

Cellular and In Vitro Models

Neuroblastoma cell lines are widely utilized in vitro models for studying the mechanisms of excitotoxicity induced by L-Glutamic acid. nih.govplu.mxresearchgate.net Excitotoxicity is a pathological process in which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. wikipedia.orgnoropsikiyatriarsivi.com Human neuroblastoma cell lines, including SH-SY5Y, IMR-32, and SK-N-BE(2), are commonly employed for these studies. nih.gov

A critical aspect of using L-Glutamic acid in cell culture is its low solubility in water. nih.govplu.mxresearchgate.net To overcome this, it is often reconstituted in hydrochloric acid (HCl). nih.govplu.mxresearchgate.net However, research has shown that the HCl itself can alter the pH of the cell culture medium and impact cell viability, potentially confounding the results of excitotoxicity studies. nih.govplu.mxresearchgate.net Studies have demonstrated that the neurotoxicity observed when L-glutamate is reconstituted in HCl can be comparable to that of HCl alone. nih.gov When the pH of the glutamate stock solution is adjusted back to the pH of the culture medium, the extent of cell viability variation induced by L-glutamate is lower and occurs after a longer incubation period. nih.govresearchgate.net

In these excitotoxicity studies, neuroblastoma cells are exposed to various concentrations of L-Glutamic acid, and the resulting changes in cell viability are measured over time, typically at 24 and 48 hours. nih.gov The findings from these studies indicate that glutamate treatment can lead to a decrease in cell viability and an increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.govnih.gov The excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cells are thought to occur through oxidative damage. nih.govnih.govresearchgate.net

The following table summarizes the key findings from a study on the effect of L-Glutamic acid reconstituted in HCl on neuroblastoma cell viability.

Cell Line Treatment Observation
SH-SY5YL-glutamate reconstituted in HClNeurotoxicity comparable to HCl alone. nih.gov
IMR-32L-glutamate reconstituted in HClNeurotoxicity comparable to HCl alone. nih.gov
SK-N-BE(2)L-glutamate reconstituted in HClNeurotoxicity comparable to HCl alone. nih.gov
All cell linesL-glutamate with re-equilibrated pHReduced variation in cell viability and longer incubation time required to observe effects. nih.govresearchgate.net

These findings underscore the importance of careful experimental design in excitotoxicity studies involving L-Glutamic acid hydrochloride to distinguish the effects of the compound from those of its solvent.

Primary cortical cultured neurons are a valuable in vitro model for investigating the neuroprotective effects of various compounds against glutamate-induced excitotoxicity. nih.govnih.gov These cultures, typically derived from murine cerebral cortex, provide a system that closely mimics the neuronal environment of the brain. nih.gov

In these studies, neuronal cultures are often subjected to conditions that mimic hypoxia-ischemia, such as oxygen and glucose deprivation, which can lead to neuronal death. nih.gov Glutamate antagonists are frequently tested in these models for their ability to protect neurons from such injury. nih.gov It has been shown that extracellular acidity, a condition typical of in vivo hypoxia-ischemia, can reduce neuronal death in these cultures, consistent with glutamate receptor antagonism. nih.gov

Furthermore, the combination of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA)-kainate antagonists with acidic conditions can lead to enhanced neuroprotection, suggesting that the beneficial effects of acidity extend beyond the attenuation of ionotropic glutamate receptor activation. nih.gov

Metabotropic glutamate receptor (mGluR) ligands have also been investigated for their neuroprotective properties in cortical cultures. nih.gov For example, mGluR5 antagonists have shown neuroprotective effects against β-amyloid toxicity at concentrations lower than those required for protection against excitotoxic death. nih.gov These studies are often conducted in the presence of ionotropic glutamate receptor antagonists to isolate the effects of the mGluR ligands. nih.gov Similarly, group-II mGluR agonists have been found to protect neurons against NMDA toxicity in mixed cultures of mouse cerebral cortex. nih.gov

The table below provides a summary of research findings on neuroprotective effects in primary cortical cultured neurons.

Model System Insult Neuroprotective Agent Key Finding
Murine Cortical CulturesOxygen and Glucose DeprivationGlutamate Antagonists (NMDA and AMPA-kainate)Combination of antagonists and extracellular acidity provides enhanced neuroprotection. nih.gov
Cultured Cortical Cellsβ-amyloid toxicitymGluR5 AntagonistsNeuroprotective at concentrations lower than those needed for excitotoxicity protection. nih.gov
Mixed Cultures of Mouse Cerebral CortexNMDA ToxicityGroup-II mGluR AgonistsProtect neurons against NMDA-induced toxicity. nih.gov

These findings highlight the utility of primary cortical neuron cultures in identifying and characterizing potential neuroprotective agents that target glutamate pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability in vitro. aatbio.comabcam.comabcam.com This assay is frequently employed in studies investigating the effects of L-Glutamic acid hydrochloride on various cell types, including neuroblastoma cells and primary neurons. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, living cells. aatbio.comabcam.combiotium.com The amount of formazan produced is directly proportional to the number of viable cells. aatbio.com The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. aatbio.com

In the context of L-Glutamic acid hydrochloride research, the MTT assay is used to quantify the extent of glutamate-induced cytotoxicity. For example, studies have used the MTT assay to measure the decrease in cell viability of SH-SY5Y neuroblastoma cells after treatment with glutamate. nih.govnih.govsemanticscholar.org The assay can also be used to evaluate the protective effects of potential neuroprotective agents against glutamate-induced cell death. semanticscholar.org

The table below presents typical findings from studies using the MTT assay to assess the effects of L-Glutamic acid.

Cell Line Treatment Assay Result
SH-SY5Y Human NeuroblastomaGlutamateMTTDecrease in cell viability. nih.govnih.govsemanticscholar.org
C6 and IMR-32GlutamateMTTDose-dependent decrease in cell viability. researchgate.net
N2aGlutamateMTTDose-dependent decrease in cell viability. researchgate.net
HeLaL-glutamateMTTNo significant effect on cell viability. researchgate.net

The MTT assay is a robust and reliable method for determining cell viability and is a critical tool in the study of L-Glutamic acid hydrochloride-induced excitotoxicity and the screening of neuroprotective compounds. abcam.combiotium.com

In vitro models of the blood-brain barrier (BBB) are essential for studying the transport and clearance of substances, including L-Glutamic acid, from the brain. mdpi.comscilit.comnih.govnih.govudel.edu These models typically consist of a co-culture of primary bovine brain endothelial cells and rat astrocytes. nih.govnih.gov This co-culture system allows for the investigation of carrier-mediated transport across both the abluminal (brain side) and luminal (blood side) membranes of the endothelial cells. nih.govnih.gov

Studies using these models have aimed to characterize the clearance pathways for L-glutamate from the brain's interstitial fluid. nih.govnih.govsemanticscholar.org Transporter profiling is performed using radiolabeled L-glutamate and specific transporter inhibitors or competing amino acids. nih.govnih.gov Research has shown that the uptake of L-glutamate at the abluminal membrane is primarily mediated by the Excitatory Amino Acid Transporter 1 (EAAT-1). nih.govnih.gov In contrast, the transport at the luminal membrane is facilitated by a lower affinity glutamate/aspartate transporter. nih.govnih.gov

The following table summarizes the key transporters and processes involved in the clearance of L-Glutamic acid across the BBB as determined by in vitro models.

Membrane Transporter/Process Function
Abluminal (Brain Side)Excitatory Amino Acid Transporter 1 (EAAT-1)High-affinity uptake of L-glutamate from the brain interstitial fluid into endothelial cells. nih.govnih.gov
Luminal (Blood Side)Low-affinity glutamate/aspartate transporterEfflux of L-glutamate from endothelial cells into the blood. nih.govnih.gov
IntracellularMetabolism (e.g., via malic enzyme)Conversion of L-glutamate to metabolites such as lactate. nih.govnih.gov
Luminal (Blood Side)Transport of metabolitesEfflux of L-glutamate-derived metabolites into the blood. nih.govnih.gov

These in vitro BBB models demonstrate that the clearance of L-glutamate from the brain is a complex process involving the coordinated action of transporters on both sides of the endothelial cells, as well as significant intracellular metabolism. nih.govnih.gov

In Vivo Animal Models for Physiological and Pharmacological Studies

In vivo animal models are indispensable for investigating the physiological and pharmacological effects of L-Glutamic acid and for understanding its role in various neurological conditions. johnshopkins.eduijpcbs.comresearchgate.net These models allow for the study of complex systemic responses that cannot be fully replicated in vitro. nih.govbenthamdirect.com

Animal models have been instrumental in demonstrating the neurotoxic effects of monosodium glutamate (MSG), the sodium salt of glutamic acid. ijpcbs.comresearchgate.net Studies in rats have shown that neonatal administration of high doses of MSG can lead to neuronal necrosis, particularly in the hypothalamus. ijpcbs.com This can result in a range of behavioral and physiological abnormalities, including changes in locomotor activity, learning deficits, and endocrine and metabolic dysfunction. ijpcbs.comresearchgate.net The neurotoxic effects are thought to be related to the intense activation of glutamate receptors at an early age, which can alter neuronal development and connectivity. ijpcbs.com

Glutamate transporter dysfunction is another area of investigation using animal models. johnshopkins.edu These models have revealed the significant role of glutamate transporters in pathological conditions such as neurodegenerative diseases, epilepsy, and stroke. johnshopkins.edu By manipulating these transporters in animal models, researchers can study the consequences of altered glutamate homeostasis and explore potential therapeutic interventions. johnshopkins.edu

Furthermore, animal models are crucial for studying the role of the glutamatergic system in psychiatric disorders like schizophrenia. nih.govbenthamdirect.com Antagonists of the NMDA subtype of glutamate receptors are used in laboratory animals to produce behavioral changes that resemble some of the symptoms of schizophrenia. benthamdirect.com These models serve as valuable preclinical tools for testing novel therapeutic strategies that target the glutamate system. benthamdirect.com

The table below provides examples of findings from in vivo animal model studies related to L-Glutamic acid.

Animal Model Compound/Condition Area of Study Key Findings
Rats (neonatal)Monosodium Glutamate (MSG)NeurotoxicityNeuronal necrosis in the hypothalamus, behavioral abnormalities, learning deficits. ijpcbs.com
RodentsGlutamate Transporter DysfunctionNeurological DiseasesSignificant role of glutamate transporters in neurodegenerative diseases, epilepsy, and stroke. johnshopkins.edu
Rodents and PrimatesNMDA Receptor AntagonistsSchizophreniaInduction of behaviors that model symptoms of schizophrenia, used for preclinical drug testing. nih.govbenthamdirect.com

These in vivo studies provide critical insights into the complex roles of L-Glutamic acid in both normal physiology and various disease states, guiding the development of new therapeutic approaches.

Clinical Research Methodologies

Advanced research methodologies are crucial for elucidating the precise physiological roles and therapeutic potential of L-Glutamic acid hydrochloride. Clinical research, in particular, employs a range of sophisticated techniques to assess its effects on human physiology, from systemic neurotransmitter dynamics to complex molecular pathways.

Assessment of Circulating Neurotransmitters and Physiological Parameters

A key aspect of clinical research into L-Glutamic acid hydrochloride involves measuring its impact on circulating neurotransmitters and key physiological markers. This is often accomplished by analyzing blood samples and monitoring cardiovascular parameters before and after administration of the compound.

One study investigated the effects of a single oral dose of L-glutamic acid on circulating neurotransmitters and cardiovascular parameters in healthy volunteers. nih.govresearchgate.net The research design involved assessing these parameters before and at intervals after administering either L-glutamic acid or a placebo. The findings revealed significant alterations in the sympathetic nervous system's activity. nih.govresearchgate.net

Key findings from this research include:

Noradrenaline and Dopamine (B1211576): A significant and sustained increase in the circulating levels of noradrenaline and dopamine was observed following L-glutamic acid administration. nih.gov

Adrenaline: In contrast, adrenaline values showed significant and progressive decreases throughout the test period. nih.gov

Serotonin (B10506): Both plasma and platelet serotonin levels experienced significant declines. researchgate.net

Physiological Parameters: Diastolic blood pressure showed a slight but significant increase, which was positively correlated with the rise in noradrenaline and dopamine levels. nih.govresearchgate.net No significant changes were noted in heart rate or systolic blood pressure. nih.gov

These results suggest that orally administered L-glutamic acid can modulate the autonomic nervous system, leading to an enhancement of peripheral neural sympathetic activity. researchgate.net

Table 1: Changes in Circulating Neurotransmitters and Diastolic Blood Pressure After L-Glutamic Acid Administration

ParameterObserved ChangeCorrelation
NoradrenalineSignificant and sustained increase nih.govPositive correlation with diastolic blood pressure researchgate.net
DopamineSignificant increase nih.govPositive correlation with diastolic blood pressure researchgate.net
AdrenalineSignificant and progressive decrease nih.govNot specified
Plasma SerotoninSignificant decrease researchgate.netNot specified
Platelet SerotoninSignificant decrease researchgate.netNot specified
Diastolic Blood PressureSlight but significant increase nih.govPositively correlated with Noradrenaline and Dopamine researchgate.net

Clinical Trials (e.g., Double-Blind Placebo-Controlled Studies)

The gold standard for evaluating the efficacy of any compound in a clinical setting is the randomized, double-blind, placebo-controlled trial. This rigorous methodology is designed to minimize bias by ensuring that neither the participants nor the researchers know who is receiving the active compound and who is receiving a placebo. nih.gov

An example of this methodology is a multicenter clinical trial designed to assess whether oral glutamic acid could reduce the nerve damage (neurotoxicity) caused by the chemotherapy agent vincristine (B1662923) in young cancer patients. nih.govacademax.com Vincristine is known to cause peripheral neuropathies, and preclinical studies suggested glutamic acid might offer a protective effect. academax.comnih.gov

The study was structured as follows:

Design: A randomized, double-blind, placebo-controlled, multicenter study. nih.gov

Participants: Young patients with cancer (e.g., Wilms' tumor, rhabdomyosarcoma, acute lymphoblastic leukemia) scheduled to receive vincristine treatment. academax.com

Intervention: Patients were randomly assigned to one of two arms. One arm received oral glutamic acid three times daily, while the other arm received an identical-looking oral placebo. nih.gov

Assessment: Neurotoxicity was measured at baseline and at designated time points using a standardized neurological examination, specifically the Modified "Balis" Pediatric Scale of Peripheral Neuropathies. nih.govacademax.com

Table 2: Example of a Double-Blind Placebo-Controlled Trial Design

ComponentDescription
Study Type Randomized, double-blind, placebo-controlled nih.gov
Objective To compare the effect of glutamic acid vs. placebo in decreasing vincristine-induced neurotoxicity nih.gov
Population Young patients with cancer receiving vincristine academax.com
Treatment Arms Arm I: Oral L-Glutamic acid hydrochloride Arm II: Oral Placebo nih.gov
Primary Outcome Measure Neurotoxicity score from a standardized neurological exam nih.gov
Result No significant overall benefit demonstrated for glutamic acid compared to placebo academax.com

Integrated Omics Analysis (Metabolomics, Proteomics)

Integrated omics approaches, which combine data from metabolomics (the study of metabolites) and proteomics (the study of proteins), offer a powerful, systems-level view of the biological impact of a compound like L-Glutamic acid hydrochloride. These techniques allow researchers to move beyond single-parameter measurements and identify broad biochemical and pathway-level changes. nih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to these methodologies. mdpi.com

Metabolomics in clinical research can identify and quantify dozens to hundreds of small molecules in biological samples (e.g., blood, cerebrospinal fluid), creating a metabolic fingerprint. Untargeted metabolomic profiling has been used to study conditions where glutamate metabolism is thought to be dysregulated. For example, studies have identified altered levels of glutamic acid and related metabolites in patients with:

COVID-19: Increased glutamic acid and reduced glutamine levels were associated with disease severity, pointing to imbalances in redox homeostasis. nih.gov

Diabetes-associated Cognitive Decline: Pathway analysis revealed significant alterations in alanine (B10760859), aspartate, and glutamate metabolism in affected patients. mdpi.com

Morbid Obesity with Type 2 Diabetes: Untargeted metabolomics in women with morbid obesity and associated diabetes found significantly increased levels of glutamate compared to those without diabetes. mdpi.com

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of L-glutamic acid, proteomics can reveal how the compound or its downstream metabolic effects influence cellular machinery. For instance, an integrated proteomics and metabolomics analysis in a preclinical model of intrauterine growth restriction identified significant effects on the hypothalamic glutamate-GABA metabolism and the tricarboxylic acid (TCA) cycle, linking developmental stress to long-term changes in neurotransmitter pathways. nih.gov

By integrating these two omics layers, researchers can connect changes in protein expression (e.g., enzymes) with changes in metabolite levels (e.g., substrates and products), providing a more complete mechanistic picture. researchgate.netmdpi.com This approach can highlight how L-glutamic acid influences interconnected pathways, such as amino acid metabolism, energy production (the TCA cycle), and the synthesis of antioxidants like glutathione (B108866). researchgate.netnih.gov

Therapeutic and Biomedical Applications of L Glutamic Acid Hydrochloride

Neurological and Neuropsychiatric Disorders Research

L-Glutamic acid hydrochloride is extensively utilized in research models to explore the mechanisms of neuronal function and dysfunction. It acts as an agonist for all subtypes of glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors, which are pivotal in synaptic transmission, plasticity, learning, and memory. medchemexpress.comscientificlabs.co.uk However, excessive glutamate levels can lead to a phenomenon known as excitotoxicity, a process implicated in the neuronal death associated with a range of neurological disorders. acnp.orgnih.gov

Modulation of Neuronal Degeneration and Excitotoxicity

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key area of investigation. acnp.org L-Glutamic acid is frequently used in laboratory settings to induce excitotoxicity in cell cultures, thereby providing a model to test the efficacy of neuroprotective compounds. researchgate.net

Studies have shown that the method of preparing L-glutamic acid solutions can influence experimental outcomes. For instance, reconstituting L-glutamic acid powder in hydrochloric acid (HCl) can alter its neurotoxic effects, as the acidity of the solution can impact cell viability in neuroblastoma cell cultures. researchgate.net Research has also demonstrated that the neurotoxicity induced by glutamate is comparable to that of HCl alone when the pH is not re-equilibrated, highlighting the importance of experimental conditions in these studies. researchgate.net

The process of excitotoxicity involves the overactivation of glutamate receptors, leading to a massive influx of calcium ions into the neurons. nih.gov This calcium overload triggers a cascade of detrimental events, including the activation of enzymes that degrade cellular components and the production of reactive oxygen species (ROS), ultimately leading to cell death. nih.govnih.gov The use of L-glutamic acid in research allows for the detailed study of these pathways and the identification of potential therapeutic targets to mitigate neuronal damage.

Potential in Alzheimer's Disease and Related Cognitive Disorders

The role of glutamate in cognitive functions such as learning and memory is well-established. wikipedia.org Consequently, dysregulation of glutamatergic neurotransmission is a significant area of research in Alzheimer's disease and other cognitive disorders. nih.govdrugbank.com Excessive glutamate levels are thought to contribute to the neuronal damage observed in Alzheimer's disease. nih.govdrugbank.com

Research has explored the link between glutamate levels and the pathology of Alzheimer's. For example, some studies suggest a negative association between branched-chain amino acids (BCAAs), which can influence glutamate metabolism, and the risk of Alzheimer's disease. frontiersin.org Furthermore, a derivative of glutamic acid, β-phenylglutamic acid hydrochloride, has shown neuroprotective activity in cognitive tests in animal models, suggesting potential avenues for developing new therapeutic strategies. researchgate.netnih.gov The uncompetitive NMDA receptor antagonist, memantine, which modulates glutamate activity, is used in the treatment of Parkinson's disease and has shown neuroprotective effects, further highlighting the therapeutic potential of targeting the glutamatergic system in neurodegenerative diseases. nih.gov

Research in Amyotrophic Lateral Sclerosis (ALS) and Lathyrism

Glutamate-induced excitotoxicity is a key hypothesis in the pathogenesis of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. acnp.orgnih.gov The accumulation of glutamate in the synaptic cleft is believed to contribute to the death of motor neurons in ALS patients.

Similarly, neurolathyrism, a neurological disorder characterized by irreversible paraparesis, is caused by the overconsumption of the grass pea, which contains β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a neurotoxic analog of L-glutamic acid. nih.govresearchgate.net Research on β-ODAP-induced neurotoxicity in animal models helps to elucidate the mechanisms of motor neuron death and has implicated the involvement of AMPA-type glutamate receptors. nih.gov These studies provide valuable insights into the excitotoxic processes that may also be at play in ALS. nih.gov

ConditionRole of L-Glutamic Acid Analogs/MetabolismKey Research Findings
Amyotrophic Lateral Sclerosis (ALS) Implicated in excitotoxic motor neuron death. acnp.orgnih.govExcessive glutamate is thought to contribute to neurodegeneration.
Neurolathyrism Caused by β-ODAP, a neurotoxic analog of L-glutamic acid. nih.govresearchgate.netβ-ODAP induces motor neuron death through mechanisms involving AMPA receptors. nih.gov

Investigation in Epilepsy and Seizure Disorders

The excitatory nature of glutamate links it directly to the pathophysiology of epilepsy and seizures, which are characterized by excessive and synchronous neuronal firing. scientificlabs.co.uk Microinjection of glutamic acid into neurons can induce spontaneous depolarizations similar to those seen in epileptic attacks. foodb.ca This suggests that changes in the resting membrane potential at seizure foci could lead to the spontaneous release of glutamate, perpetuating the seizure activity. foodb.ca

Early research investigated the effects of dl-glutamic acid hydrochloride on patients with petit mal epilepsy, noting a decrease in the frequency of seizures associated with slow-wave activity in the electroencephalogram. oup.com While not effective against grand mal seizures, these studies also observed improvements in mental and physical alertness. oup.com More recent research has explored the anticonvulsant effects of L-glutamic acid and its derivatives. For instance, while L-glutamic acid itself did not show anticonvulsant effects in a "maximum electric shock" model, its derivative, β-phenylthis compound, exhibited neuroprotective activity. researchgate.netnih.gov

Studies in Huntington's Disease and Stroke

Huntington's disease is another neurodegenerative disorder where excitotoxicity is thought to play a role. acnp.org This genetic disorder is caused by a mutation in the huntingtin gene, leading to the production of an abnormal protein that makes neurons more vulnerable to the toxic effects of glutamate. essex.ac.ukmdpi.com Research has investigated the use of L-glutamate in an attempt to augment the production of GABA, a neurotransmitter that is deficient in the brains of Huntington's disease patients; however, this approach did not show clinical improvement. nih.gov

In the context of stroke, a sudden loss of blood flow to the brain leads to a massive release of glutamate, causing widespread neuronal death in the affected area. nih.gov Research in animal models of stroke has shown that a slow infusion of a low dose of L-glutamic acid can have a neuroprotective effect by reducing glutamate levels and increasing levels of the inhibitory neurotransmitter GABA. nih.gov This suggests a potential autoregulatory mechanism where low doses of glutamate can paradoxically attenuate excitotoxicity. nih.gov

Correlation with Depression, Anxiety, and Mental Disorders

Emerging evidence suggests a link between glutamatergic system dysfunction and psychiatric disorders such as depression and anxiety. genemedics.com A large population-based study found that individuals with lower levels of L-glutamic acid were more susceptible to a range of anxiety disorders and major depression. genemedics.com

Furthermore, research on a derivative of L-glutamic acid, β-phenylthis compound, has indicated its potential for developing drugs with antidepressant and anxiolytic actions. nih.gov In animal models, this compound suppressed aggression, an effect opposite to that of L-glutamic acid, and showed neuroprotective properties. researchgate.netnih.gov These findings point to the complex role of the glutamatergic system in regulating mood and behavior and suggest that targeting specific glutamate pathways could be a promising strategy for treating mental disorders.

Neuroprotective Agent Development

L-Glutamic acid hydrochloride and its derivatives are subjects of investigation in the development of neuroprotective agents. L-Glutamic acid is a critical excitatory neurotransmitter in the central nervous system, essential for cognitive functions like learning and memory. However, excessive levels can lead to excitotoxicity, a process implicated in neurodegenerative diseases. Researchers utilize L-Glutamic acid to intentionally induce excitotoxicity in neuroblastoma cell cultures to screen for and investigate potential neuroprotective compounds.

Derivatives of L-glutamic acid are being explored for their neuroprotective potential. L-Glutamic acid g-methyl ester a-amide hydrochloride is recognized for its potential as a neuroprotective agent, with its structure offering enhanced solubility and bioavailability for drug development. chemimpex.com Another derivative, β-phenylthis compound (also known as RGPU-135 or glutarone), has demonstrated more potent neuroprotective activity than L-glutamic acid itself in certain experimental models. nih.govresearchgate.net In studies, β-phenylthis compound was more effective at increasing survival rates, promoting the recovery of motor activity, and maintaining cognitive functions in a conditioned passive avoidance test. nih.govresearchgate.net These neurotropic effects suggest that derivatives like β-phenylthis compound could serve as a basis for developing drugs with neuroprotective actions. nih.govresearchgate.net Furthermore, the study of glutamate transporters, which regulate glutamate levels, is considered a potential therapeutic avenue for neurodegenerative conditions such as Parkinson's disease. nih.gov

Oncology and Anticancer Research

The role of L-glutamic acid and its metabolic pathways in cancer has become a significant focus of oncology research. Since cancer cells exhibit reprogrammed metabolic processes to support their rapid growth, targeting these unique metabolic needs presents a promising therapeutic strategy. frontiersin.org

Targeting Glutamine Metabolism in Cancer Cells

Many types of cancer cells display a dependency on the amino acid glutamine, a phenomenon often termed "glutamine addiction". nih.govkoreascience.krresearchgate.net Glutamine, which is synthesized in the body from glutamic acid, is vital for cancer cell proliferation. researchgate.netnih.gov It serves as a primary mitochondrial substrate and a key source of nitrogen and carbon, which are necessary for the synthesis of nucleotides (the building blocks of DNA and RNA), proteins, and lipids. frontiersin.orgnih.govnih.gov The transcription factor c-MYC, often overactive in cancers, can enhance this reliance on glutamine. wisdomlib.org

Given this dependency, disrupting glutamine metabolism is a key strategy in anticancer research. frontiersin.orgmdpi.com This approach aims to block the uptake and utilization of glutamine specifically by tumor cells. nih.govwisdomlib.org Therapeutic strategies in development include inhibitors of glutamine transporters, such as ASCT2 (SLC1A5), and key enzymes in its metabolic pathway, like glutaminase (B10826351) (GLS). frontiersin.orgresearchgate.netmdpi.com Glutaminase catalyzes the conversion of glutamine to glutamate, a crucial step for its use by the cell. frontiersin.org By blocking these pathways, researchers aim to starve cancer cells of a critical nutrient, thereby inhibiting their growth and survival. frontiersin.orgnih.gov

Anticancer Activity of L-Glutamic Acid Derivatives

Researchers have synthesized and evaluated numerous derivatives of L-glutamic acid for their direct anticancer properties. These compounds are designed to interfere with metabolic processes in cancer cells or to exhibit direct cytotoxicity. nih.govnih.gov

Several classes of derivatives have shown promising results in preclinical studies. For instance, N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) and substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides have been evaluated for their anticancer activity against various cancer cell lines. researchgate.netnih.govnih.gov Some of these synthetic amides demonstrated potent activity, in some cases superior to the standard chemotherapy drug Adriamycin, particularly against prostate cancer (PC-3) cell lines. researchgate.netnih.gov

Naturally occurring derivatives have also been identified, such as L-glutamic acid-γ-(4-hydroxyanilide) isolated from the mushroom Agaricus bisporus, which was found to inhibit B16 mouse melanoma cells. nih.govnih.gov Other examples include Azaserine and 6-diaza-5-oxo-L-norleucine, which act as antagonists to glutamine's metabolic processes and have shown antitumor activity in animal models. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of Selected L-Glutamic Acid Derivatives

Compound Class Cancer Cell Line Concentration % Inhibition Reference
N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazide) with nitro group DU-145 (Prostate) 80 µg/ml 84.7% nih.gov
N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazide) with nitro group PC-3 (Prostate) 80 µg/ml 72.0% nih.gov
1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides (11a-c) PC-3 (Prostate) 20 µg/ml 61.2% - 79.2% researchgate.netnih.gov
1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides (11a-c) PC-3 (Prostate) 40 µg/ml 67.2% - 87.2% researchgate.netnih.gov

Impact on Cancer-Related Fatigue

Cancer-related fatigue (CRF) is a prevalent and debilitating symptom experienced by many patients. cancercenterforhealing.comcancercenter.com Research suggests a possible link between CRF and malnutrition, specifically pointing to inadequate protein intake and depleted plasma glutamine levels, as cancer cells consume amino acids to fuel their growth. cancercenterforhealing.comnih.gov

Amino acid supplementation, including glutamine, has been investigated as a potential approach to manage CRF and other treatment side effects. cancercenterforhealing.comcancercenter.com L-glutamine supplements may help reduce chemotherapy-induced peripheral neuropathy and protect the digestive tract. cancercenter.com One study reported that oral administration of an arginine-glutamate combination might benefit patients with fatigue by increasing the production of nitric oxide, although further research is needed to confirm the link. derpharmachemica.combioline.org.br Other research has explored L-carnitine, an amino acid derivative involved in energy metabolism, which has shown some success in improving fatigue in clinical trials. nih.gov While direct evidence for L-glutamic acid hydrochloride is limited, the focus on glutamine and other amino acids highlights a potential role for nutritional and metabolic support in alleviating cancer-related fatigue. cancercenterforhealing.com

Drug Delivery Systems and Nanomaterials

The development of advanced drug delivery systems is crucial for improving the efficacy and reducing the toxicity of cancer chemotherapies. nih.gov Polymers derived from amino acids are highly valued in this field for their biocompatibility and biodegradability. encyclopedia.pub

Poly(α-L-glutamic acid) (PGA)-Based Nanomaterials for Drug Encapsulation and Release

Poly(α-L-glutamic acid) (PGA) is a synthetic, water-soluble polypeptide made from repeating units of L-glutamic acid. nih.govnih.govdntb.gov.ua Due to its excellent biocompatibility, biodegradability, and low immunogenicity, PGA has been extensively developed as a macromolecular carrier for anticancer drugs. nih.govencyclopedia.pubresearchgate.net This polymer can be used to create nanomaterials that encapsulate or are chemically conjugated to chemotherapeutic agents. nih.govresearchgate.net

PGA-based nanomaterials can render hydrophobic drugs water-soluble and enhance their delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net A variety of potent anticancer drugs have been successfully incorporated into PGA-based systems, including paclitaxel (B517696), cisplatin, doxorubicin, and camptothecin. nih.govnih.gov For example, the conjugate of paclitaxel and PGA, known as paclitaxel poliglumex (CT-2103), was developed to improve the drug's distribution and release. derpharmachemica.comresearchgate.net

The chemical structure of PGA, with its pendant carboxyl groups, allows for drug attachment via ester bonds or encapsulation through electrostatic interactions. nih.govresearchgate.net These nanomaterials are often designed to be stimuli-responsive. The pKa of the carboxyl side chains is around 4.5, meaning they are negatively charged at physiological pH but become protonated and more hydrophobic in the acidic microenvironment of a tumor. nih.gov This change in conformation can trigger the release of the encapsulated or conjugated drug directly at the cancer site, improving targeted delivery and minimizing systemic toxicity. nih.gov

Table 2: Examples of PGA-Based Nanocarriers for Drug Delivery

Main Polymers Loaded Drug Preparation Method Targeting Agent/Inhibitor Reference
mPEG-b-PGA Doxorubicin (DOX) Electrostatic interaction & hydrophobic stack None nih.gov
PGA-(G-AGM) Doxorubicin (DOX) Chemical conjugation Aminoglutethimide nih.gov
PEG-pHe-PGA Cisplatin (CDDP) Chelation interaction None nih.gov
PGA-g-Ve/PEG Cisplatin (CDDP) & Docetaxel (DTX) Hydrophobic & chelation interaction αvβ3 integrin targeting peptide nih.gov
PGA 20(s)-camptothecin (CPT) Chemical conjugation None nih.gov

Hydrogels for Controlled Drug Release

Hydrogels, which are cross-linked hydrophilic polymer networks, have been extensively investigated as carriers for the controlled release of therapeutic agents. rsc.org L-Glutamic acid has been a key component in the development of advanced hydrogel systems due to its biocompatibility and biodegradability. rsc.orgresearchgate.net

Researchers have successfully synthesized hydrogels composed of L-glutamic acid and other polymers like chitosan (B1678972) and polyvinyl alcohol. researchgate.netspringerprofessional.de These hydrogels exhibit pH-sensitive properties, meaning their swelling and drug release characteristics change with the pH of the surrounding environment. researchgate.netmdpi.com For instance, hydrogels made from glutamic acid and acrylic acid have shown increased swelling and drug release at a higher pH (7.4) compared to a more acidic pH (1.2). mdpi.com This pH-responsive behavior is advantageous for targeted drug delivery to specific sites in the body. rsc.org

The mechanism of drug release from these hydrogels is often described as non-Fickian diffusion, indicating that it is controlled by both drug diffusion and the relaxation of the polymer chains as the hydrogel swells. mdpi.com Studies have demonstrated the potential of L-glutamic acid-based hydrogels for the controlled release of various drugs, including diphenhydramine (B27) HCl and ketorolac (B1673617) tromethamine. researchgate.netmdpi.com

Table 1: Characteristics of L-Glutamic Acid-Based Hydrogels for Drug Delivery

Polymer Combination Cross-linking Agent Key Findings Reference
L-glutamic acid, L-lysine polypeptides 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide·HCl (EDC·HCl) Triple-responsive (ionic strength, pH, enzyme) hydrogel for site-specific drug delivery. rsc.org
Chitosan, L-glutamic acid N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) pH and temperature-sensitive hydrogels with antimicrobial activity, suitable for controlled release of neomycin sulfate (B86663). springerprofessional.de
Glutamic acid, polyvinyl alcohol, acrylic acid Not specified Biocompatible hydrogels with drug release controlled by polymer and cross-linker ratios. researchgate.net
Glutamic acid, acrylic acid Ethylene glycol dimethylacrylate (EGDMA) pH-responsive hydrogels with non-Fickian drug release, suitable for controlled delivery of Ketorolac tromethamine. mdpi.com

Application in Active Pharmaceutical Ingredients (APIs) and Specialty Chemicals

L-Glutamic acid hydrochloride is recognized as an active pharmaceutical ingredient (API) and is utilized in the formulation of various pharmaceutical products. jigspharma.compharmacompass.commountainside-medical.com It serves multiple functions in pharmaceutical compounding, acting as a nutritional supplement, a pharmaceutical excipient, an acidity regulator, and a flavor enhancer. mountainside-medical.com As an excipient, it can act as a stabilizer and aid in the dissolution of other active ingredients. mountainside-medical.com Its ability to regulate pH is crucial in intravenous (IV) fluids and injectable medications to ensure their safety and efficacy. mountainside-medical.com

Furthermore, L-glutamic acid hydrochloride is a key precursor in the synthesis of other molecules. For example, it is the precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABA-ergic neurons. spectrumchemical.com It is also used in the production of monosodium glutamate (MSG), a widely used flavor enhancer. made-in-china.com

Nutritional and Metabolic Support in Clinical Settings

Total Parenteral Nutrition (TPN) Supplementation

Total Parenteral Nutrition (TPN) is a method of feeding that bypasses the gastrointestinal tract, providing nutrients intravenously. tga.gov.au Amino acid solutions are a critical component of TPN, supplying the nitrogen and essential amino acids necessary for protein synthesis and other metabolic functions. tga.gov.au While L-glutamic acid itself is not always a standard component of all TPN solutions, the broader family of amino acids, including glutamine (which is closely related to glutamic acid), is considered vital. bioline.org.brnih.gov Some TPN formulations may include L-glutamic acid as part of a comprehensive amino acid profile. tga.gov.au The stability of amino acids in TPN solutions is a significant consideration, and studies have shown that the addition of hydrochloric acid can affect the concentration of certain amino acids over time. researchgate.net

Role in Muscle Protein Metabolism and Recovery

Glutamine, for which glutamic acid is a precursor, plays a significant role in muscle protein metabolism. bioline.org.brnih.gov Skeletal muscle is the primary site of glutamine synthesis and storage in the body. nih.gov During periods of stress, such as intense exercise or critical illness, glutamine levels can become depleted. nih.govmdpi.com

Research suggests that glutamine supplementation can positively influence muscle protein synthesis and reduce protein breakdown. mdpi.com Studies in rats have shown that glutamine supplementation, both with and without resistance exercise, can increase the cross-sectional area of muscle fibers and activate signaling pathways involved in protein synthesis. mdpi.com This suggests a potential role for glutamic acid and its derivatives in supporting muscle recovery and mitigating muscle wasting in various clinical conditions.

Hepatobiliary Dysfunction Protection

L-glutamic acid and its related compound, glutamine, have been investigated for their protective effects on the liver. bioline.org.brseehint.com Glutamine is known to be a major fuel source for enterocytes (cells of the intestinal lining) and plays a role in maintaining the integrity of the gut mucosa. bioline.org.brbioline.org.br This is important because a compromised gut barrier can lead to the translocation of bacteria and their toxins into the bloodstream, which can negatively impact the liver.

In the context of liver disease, L-glutamic acid is used in the treatment of hepatic coma, a condition characterized by a buildup of ammonia (B1221849) in the blood. made-in-china.com L-glutamic acid combines with ammonia to form the non-toxic compound glutamine, thereby reducing blood ammonia levels. made-in-china.com While its effectiveness in severe hepatic insufficiency is not always considered satisfactory, it highlights its role in ammonia detoxification. made-in-china.com

Management of Vincristine-Induced Neurotoxicity

Vincristine (B1662923) is a chemotherapy drug commonly used in the treatment of various cancers, but its use can be limited by neurotoxicity. nih.gov Several studies have explored the potential of L-glutamic acid to prevent or reduce this side effect. bioline.org.brnih.govnih.gov The proposed mechanism for this protective effect is not yet fully understood. nih.gov

Table 2: Summary of Clinical Findings on L-Glutamic Acid for Vincristine-Induced Neurotoxicity

Study Population Study Design Key Findings Reference
Pediatric patients Randomized, single-blinded, placebo-controlled pilot study Onset of neurotoxicity was significantly earlier in the placebo group. nih.gov
Pediatric patients Randomized, placebo-controlled, double-blind trial No significant difference between placebo and glutamic acid in preventing neurotoxicity overall. nih.gov
Adults Not specified Pre-clinical and some adult trials suggest a potential beneficial effect. nih.gov

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | L-Glutamic acid hydrochloride | | L-Glutamic acid | | Chitosan | | Polyvinyl alcohol | | Diphenhydramine HCl | | Ketorolac tromethamine | | Gamma-aminobutyric acid (GABA) | | Monosodium glutamate (MSG) | | Glutamine | | Vincristine | | Neomycin sulfate | | Acrylic acid | | Ethylene glycol dimethylacrylate (EGDMA) | | 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide·HCl (EDC·HCl) | | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | | L-lysine |

Modulation of Autonomic Nervous System Activity

L-Glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system, plays a crucial role in a variety of physiological processes, including the modulation of the autonomic nervous system. wikipedia.orgrndsystems.com The autonomic nervous system, which controls involuntary bodily functions, is composed of two main branches: the sympathetic and the parasympathetic nervous systems. Research suggests that L-glutamic acid can influence the activity of these branches, thereby affecting neurotransmitter levels and physiological parameters. nih.govdovepress.com

Studies have shown that the administration of L-glutamic acid can lead to a significant enhancement of peripheral neural sympathetic activity. nih.govdovepress.com This is evidenced by its effects on circulating neurotransmitters and cardiovascular parameters. The C1 adrenergic and A5 noradrenergic pontomedullary nuclei are key centers that regulate the peripheral adrenal and neural branches of the sympathetic nervous system, respectively. nih.gov L-glutamic acid appears to preferentially act on the A5 noradrenergic nuclei. nih.govdovepress.com The interaction between excitatory neurotransmitters like glutamate and inhibitory neurotransmitters like GABA within specific brain regions, such as the paraventricular nucleus of the hypothalamus, is critical in dictating the final sympathetic outflow. nih.gov

Effects on Noradrenaline and Dopamine (B1211576) Levels

Research has demonstrated that oral administration of L-glutamic acid can trigger a significant and sustained increase in the circulating levels of noradrenaline and dopamine. nih.govdovepress.comsigmaaldrich.com In a study involving healthy volunteers, the administration of 500 mg of L-glutamic acid resulted in a notable rise in both plasma noradrenaline and dopamine levels. nih.gov The increase in noradrenaline was observed at all measurement periods following administration, with the most significant increases occurring at the 120-minute mark. nih.gov

The observed enhancement in noradrenaline and dopamine levels was also found to be positively correlated with increases in diastolic blood pressure, further indicating an enhancement of peripheral neural sympathetic activity. nih.govdovepress.com Conversely, the same study noted a significant and progressive decrease in adrenaline values throughout the test period. nih.gov This differential effect on catecholamines suggests a preferential action on the neural sympathetic branch over the adrenal sympathetic branch. nih.gov

The following table summarizes the effects of a single oral dose of L-glutamic acid on plasma catecholamine levels in healthy volunteers.

Time (minutes)Change in NoradrenalineChange in DopamineChange in Adrenaline
60Significant IncreaseSignificant IncreaseSignificant Decrease
120Maximal IncreaseSignificant IncreaseSignificant Decrease

Data derived from a study on 28 healthy volunteers who received a 500 mg oral dose of L-glutamic acid. nih.gov

In vitro studies on rat hippocampal synaptosomes have also shown that L-glutamate can induce the release of noradrenaline and dopamine in a dose-dependent manner. uc.pt This release is mediated by the activation of presynaptic glutamate receptors. uc.pt

It is important to note that while L-glutamic acid has been shown to increase noradrenaline and dopamine levels, other studies have reported inhibitory effects on catecholamine secretion from adrenal tissue under different experimental conditions. iz.edu.pl For instance, in an in vitro study on rabbit adrenal tissue, glutamic acid was found to inhibit the secretion of both adrenaline and noradrenaline. iz.edu.pl

Synthesis and Industrial Production of L Glutamic Acid and Its Hydrochloride Salt

Historical Methods of Production

The earliest methods for producing L-glutamic acid on an industrial scale relied on the extraction and subsequent breakdown of proteins. researchgate.netnih.gov This approach was pioneered following the initial discovery and identification of glutamic acid. In 1866, German chemist Karl Heinrich Ritthausen first isolated glutamic acid by treating wheat gluten with sulfuric acid. researchgate.net Later, in 1908, Professor Kikunae Ikeda of Tokyo Imperial University isolated glutamic acid from seaweed (kombu) through a process of aqueous extraction and crystallization, identifying it as the source of the "umami" taste. researchgate.netsemanticscholar.orgbiologydiscussion.com This led to the first industrial production of monosodium L-glutamate (MSG) in 1909. researchgate.netnih.gov

Extraction from Vegetable Proteins via Hydrochloric Acid Hydrolysis

The foundational industrial method for L-glutamic acid production was the acid hydrolysis of vegetable proteins, which are rich in this amino acid. researchgate.netnih.gov Wheat and corn gluten, containing approximately 60% to 85% protein, were common starting materials. google.com

The process involved several key steps:

Hydrolysis : The protein source, such as wheat gluten, was heated with a mineral acid, typically hydrochloric acid (HCl), to break the peptide bonds linking the amino acids. researchgate.netgoogle.comkeypublishing.org This reaction was often carried out in an autoclave under elevated temperature (120–180 °C) and pressure for several hours. google.com

Isolation of L-Glutamic Acid Hydrochloride : The resulting hydrolysate contained a mixture of various amino acids. google.com A unique property of L-glutamic acid is that its hydrochloride salt has very low solubility in concentrated hydrochloric acid. bepls.com By carefully controlling the conditions of the acidic mixture, L-glutamic acid hydrochloride would crystallize and precipitate out of the solution, allowing for its separation from the more soluble hydrochlorides of other amino acids. bepls.com

Purification : The crude L-glutamic acid hydrochloride crystals were then separated from the liquid hydrolysate, often by filtration. google.combepls.com The collected crystals could be further purified to yield the final product. researchgate.netnih.gov

While effective for its time, this extraction method had significant technical drawbacks that limited production capacity. researchgate.netnih.gov Better and more efficient methods began to emerge in the 1950s, leading to a decline in the use of acid hydrolysis for large-scale production. researchgate.netnih.govsemanticscholar.org

Key Steps in Historical Protein Hydrolysis Method
StepDescriptionKey Reagent/ConditionPrinciple
1. Protein HydrolysisCleavage of peptide bonds in vegetable proteins (e.g., gluten) to release constituent amino acids. researchgate.netgoogle.comHydrochloric Acid (HCl), Heat (120-180°C). google.comAcid-catalyzed cleavage of amide linkages.
2. Selective CrystallizationPrecipitation of L-glutamic acid from the amino acid mixture. bepls.comConcentrated HCl solution.Low solubility of L-glutamic acid hydrochloride salt compared to other amino acid hydrochlorides. bepls.com
3. Separation & PurificationIsolation of the crystalline product from the liquid hydrolysate. researchgate.netnih.govFiltration.Physical separation of solid and liquid phases.

Modern Synthetic Strategies

Following the era of protein extraction, new methods of production were developed, including direct chemical synthesis and advanced biotechnological fermentation. Fermentation eventually became the dominant global method due to its cost-effectiveness and lower environmental impact. researchgate.netnih.gov However, chemical synthesis strategies remain important for producing L-glutamic acid and its various derivatives for specialized applications.

Chemical Synthesis from Acrylonitrile (B1666552) with Optical Resolution

From 1962 to 1973, a prominent method for the chemical synthesis of glutamic acid used acrylonitrile as the starting material. researchgate.netnih.govbepls.com This process was industrialized because acrylonitrile was readily available from the polyacrylic fiber industry. bepls.com The synthesis produced a racemic mixture (DL-glutamic acid), which then required a separation step to isolate the desired L-enantiomer. bepls.comnih.gov

The key stages of this synthesis are:

Hydroformylation : Acrylonitrile is treated with carbon monoxide and hydrogen in the presence of a cobalt catalyst. google.com This reaction, known as hydroformylation or the oxo process, adds a formyl group (-CHO) and a hydrogen atom across the double bond, converting acrylonitrile into β-cyanopropionaldehyde. google.com

Aminonitrile Formation : The resulting β-cyanopropionaldehyde, without being isolated, is then treated with hydrogen cyanide and ammonia (B1221849). google.com This is a component of the Strecker synthesis, which converts the aldehyde into an α-aminonitrile.

Hydrolysis : The α-aminonitrile is subsequently hydrolyzed, typically with a caustic alkali, to convert the nitrile group into a carboxylic acid, yielding a racemic mixture of DL-glutamic acid. google.com

Optical Resolution : Since chemical synthesis produces an equal mixture of L- and D-glutamic acid, a resolution step is essential to isolate the biologically active L-form. bepls.com A common industrial method was preferential crystallization . researchgate.netnih.govnih.gov This technique involves creating a supersaturated solution of the racemic mixture and seeding it with crystals of the desired enantiomer (e.g., L-glutamic acid). This induces the crystallization of only that enantiomer from the solution. researchgate.net Other resolution methods involved forming diastereomeric salts with optically active compounds, such as L-tyrosinamide or L-leucinamide, which have different solubilities and can be separated by fractional crystallization. oup.comgoogle.com

Comparison of Optical Resolution Yields for Monoammonium Glutamate (B1630785) (MAG)
MethodAchieved YieldOptical Purity (ee)Reference
Preferential Crystallization (without enzyme)49.4%13.8% tandfonline.com
Preferential Crystallization with Immobilized Glutamate Racemase97.7%97.4% tandfonline.com

Synthesis of Hydroxyglutamic Acid Analogues

Hydroxyglutamic acid analogues are structurally similar to L-glutamic acid but contain an additional hydroxyl (-OH) group. These compounds are synthesized primarily for research purposes, particularly to study the structure and function of glutamate receptors in the central nervous system. nih.govnih.govbeilstein-journals.org By introducing a functional group capable of forming additional hydrogen bonds, these analogues help in mapping the active sites of receptors. nih.govnih.gov

The synthesis of these nonracemic (enantiomerically pure) analogues often relies on using starting materials from the "chiral pool"—naturally occurring chiral molecules. nih.govnih.govbeilstein-journals.org This strategy ensures that the final product has the correct stereochemistry at the α-carbon. Common starting materials include serine, glutamic acid, pyroglutamic acid, and 4-hydroxyproline. nih.govnih.gov

A representative synthetic strategy might involve:

Starting with a three-carbon chiral molecule like serine, where the configuration at the α-carbon is already set. nih.gov

The hydroxymethyl group of serine can be oxidized to an aldehyde.

A two-carbon unit is then introduced via a nucleophilic attack on the aldehyde to build the five-carbon backbone of glutamic acid. nih.gov

Alternatively, direct electrophilic hydroxylation of a protected glutamic acid derivative can be performed to introduce the hydroxyl group. beilstein-journals.org

Enzymatic methods have also been developed, such as tandem aldol (B89426) addition-transamination reactions, to produce γ-hydroxy-α-amino acids stereoselectively. researchgate.netacs.org

Synthesis of L-Glutamic Acid Derivatives for Pharmaceutical Applications

L-glutamic acid serves as a scaffold for the synthesis of various derivatives with potential therapeutic uses. nih.govbeilstein-journals.org Since L-glutamic acid is involved in essential cellular processes, including the biosynthesis of purines and pyrimidines, derivatives designed to interfere with these pathways can act as therapeutic agents, particularly in oncology. nih.govbeilstein-journals.orgnih.gov

Methods for synthesizing these derivatives often involve modifying the carboxylic acid or amine groups of the glutamic acid backbone. Amide derivatives are particularly common and can be prepared by activating the carboxylic acid groups and then reacting them with a desired amine. researchgate.net

Example Synthesis of an Anticancer Agent: One study describes the synthesis of N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) for evaluation as anticancer agents. nih.gov The synthesis proceeds as follows:

Sulfonamide Formation : L-glutamic acid is reacted with benzenesulfonyl chloride in the presence of aqueous sodium hydroxide.

Acid Chloride Formation : The resulting sulfonamide is treated with thionyl chloride to convert the two carboxylic acid groups into more reactive acid chlorides.

Amidation : The di-acid chloride is then condensed with a p-substituted phenylhydrazine (B124118) to form the final bis-amide product. nih.gov

Another strategy involves creating prodrugs to improve the bioavailability and cell permeability of existing drugs. researchgate.net By attaching L-glutamic acid to a drug molecule, its transport and absorption characteristics can be modified. The synthesis of these conjugates typically employs coupling reagents like carbodiimides (e.g., DCC, EDC) or aminium reagents (e.g., HOBt, HBTU) to facilitate the formation of an amide bond between the drug and glutamic acid with minimal racemization. researchgate.net

Polymerization of N-Carboxyanhydrides (NCAs) for Poly(α-L-glutamic acid)

Poly(α-L-glutamic acid) (PGA) is a synthetic polypeptide that is biocompatible, biodegradable, and non-immunogenic, making it highly valuable for biomedical applications such as drug delivery systems, tissue engineering, and medical devices. mdpi.com The primary method for synthesizing PGA is the ring-opening polymerization (ROP) of L-glutamate N-carboxyanhydrides (NCAs). mdpi.comnih.gov

The synthesis process consists of two main stages:

Monomer Synthesis : The L-glutamate NCA monomer is first synthesized from L-glutamic acid. The side-chain carboxylic acid is typically protected, often as a benzyl (B1604629) or tert-butyl ester, to prevent side reactions during polymerization. mdpi.com The reaction of this protected L-glutamic acid with an agent like triphosgene (B27547) yields the NCA monomer, a five-membered heterocyclic ring. nih.gov

Ring-Opening Polymerization (ROP) : The polymerization of the NCA monomer is initiated by a nucleophile, most commonly a primary amine like hexylamine. mdpi.comnih.gov The initiator attacks the carbonyl group of the NCA ring, causing it to open and form an amide bond. This process continues, adding one monomer unit at a time and releasing a molecule of carbon dioxide with each addition, to build the polypeptide chain. mdpi.com

The control over the polymerization process has advanced significantly, allowing for the synthesis of polypeptides with predictable molecular weights and low dispersity. chinesechemsoc.org Various initiators and catalysts, including transition metal complexes and novel amine-based systems, have been developed to mediate a controlled polymerization. mdpi.com More recent protocols have even demonstrated that certain initiators, like lithium hexamethyldisilazide (LiHMDS), can facilitate extremely fast polymerization (completing in under 5 minutes) in an open-vessel setup, which is less sensitive to moisture than traditional methods. nih.gov

Microbiological Fermentation

The industrial synthesis of L-glutamic acid and its subsequent conversion to L-glutamic acid hydrochloride predominantly relies on microbiological fermentation. This biotechnological approach is favored over chemical synthesis, which often results in a racemic mixture of D- and L-isomers that is difficult and costly to separate. nih.govbepls.com Fermentation offers high specificity, yielding the biologically active L-isomer directly.

Use of Microorganisms (e.g., Corynebacterium glutamicum)

The cornerstone of L-glutamic acid fermentation is the use of specific microorganisms, with Corynebacterium glutamicum being the most prominent and widely utilized species. nih.govnih.gov Discovered in 1956 in Japan, this gram-positive, non-motile soil bacterium revolutionized amino acid production. bepls.comyoutube.com Its widespread industrial use is due to its ability to excrete large quantities of L-glutamic acid under specific culture conditions. researchgate.net C. glutamicum has been safely used in food biotechnology for over five decades and is considered a "Generally Regarded as Safe" (GRAS) organism. researchgate.net

While C. glutamicum is the workhorse of the industry, other microorganisms have also been identified for glutamic acid production, including various species of Brevibacterium, Microbacterium, and Arthrobacter. youtube.comresearchgate.net However, extensive research, strain improvement, and metabolic engineering efforts have predominantly focused on optimizing the production capabilities of C. glutamicum. nih.govresearchgate.net

Fermentation Conditions and Optimization (Temperature, pH, Aeration, Nutrients)

Maximizing the yield of L-glutamic acid requires precise control and optimization of various fermentation parameters. These conditions are manipulated to promote bacterial growth initially and then to trigger the overproduction and excretion of the target amino acid.

Key parameters include:

Temperature: The optimal temperature for fermentation is typically maintained between 30°C and 37°C. researchgate.netresearchgate.netmdpi.com

pH: The pH of the culture medium is a critical factor, with the optimal range generally falling between 7.0 and 8.0. researchgate.net It is often controlled during fermentation by the addition of ammonia or urea (B33335), which also serve as nitrogen sources. mdpi.com

Aeration: L-glutamic acid fermentation is an aerobic process, requiring a sufficient supply of oxygen. idc-online.com Dissolved oxygen levels are carefully monitored and controlled, often coupled with the agitation rate, to ensure optimal metabolic activity of the bacteria. mdpi.com

Nutrients: The composition of the fermentation medium is fundamental.

Carbon Source: Glucose is a major carbon source, though other carbohydrates like sucrose (B13894) and various starches can also be used. nih.govwho.int

Nitrogen Source: Ammonium (B1175870) salts and urea are common nitrogen sources. researchgate.net

Biotin (B1667282): The concentration of biotin, a B vitamin, is a crucial regulatory factor. A limited supply of biotin is essential to trigger the high-yield production of L-glutamic acid. interesjournals.orgecust.edu.cn Low biotin levels alter the permeability of the bacterial cell membrane, facilitating the excretion of glutamic acid into the fermentation broth. youtube.cominteresjournals.org Conversely, high concentrations of biotin support robust cell growth but inhibit the excretion of glutamic acid. youtube.comresearchgate.net

Table 1: Optimized Fermentation Parameters for L-Glutamic Acid Production

Parameter Optimal Range/Condition Rationale
Microorganism Corynebacterium glutamicum High-yield producer, GRAS status, well-characterized. nih.govresearchgate.net
Temperature 30°C - 37°C Ensures optimal enzyme activity and bacterial growth. researchgate.netmdpi.com
pH 7.0 - 8.0 Maintains cellular homeostasis and enzyme function. researchgate.net
Aeration Maintained at ~20% dissolved oxygen Supports the aerobic metabolic pathways necessary for production. mdpi.com
Carbon Source Glucose, Fructose, Sucrose Provides the basic building blocks for amino acid synthesis. nih.govresearchgate.net
Nitrogen Source Urea, Ammonium Salts Essential for the amine group in the amino acid structure. researchgate.net

| Biotin Concentration | Suboptimal/Limiting (e.g., 1-10 µg/L) | Induces changes in cell membrane permeability, promoting glutamic acid excretion. researchgate.netinteresjournals.orgecust.edu.cn |

Immobilization and Reusability of Microbial Cells

To improve the economic efficiency of the fermentation process, microbial cells can be immobilized. This technique involves entrapping the bacteria within a polymer matrix, which allows for their easy separation from the fermentation broth and subsequent reuse in multiple batches. nih.goviosrjen.org

Sodium alginate is a commonly used material for cell entrapment. who.int Studies have shown that immobilized C. glutamicum cells can be reused for several fermentation cycles. nih.govresearchgate.net However, research indicates that the production of L-glutamic acid tends to decrease with each successive reuse of the immobilized cells, or "beads." nih.govwho.int This decline in productivity may be due to cell leakage from the beads or a reduction in the metabolic activity of the entrapped cells over time. who.int Despite this, immobilization offers advantages by simplifying downstream processing and potentially reducing operational costs. iosrjen.org

Table 2: Reusability of Immobilized Corynebacterium glutamicum in Sodium Alginate

Fermentation Cycle L-Glutamic Acid Yield (g/L)
1 13.026
2 11.521
3 10.012
4 8.875
5 7.214

Data derived from a study on the reusability of C. glutamicum immobilized in 2% sodium alginate. nih.govresearchgate.net

Glutamic Acid-Dependent vs. Glutamic Acid-Independent Strains for PGA Production

In the context of producing poly-γ-glutamic acid (PGA), a biopolymer made from glutamic acid units, producing strains of bacteria (often Bacillus species) are categorized into two groups based on their nutritional requirements. nih.govmdpi.com

Glutamic Acid-Dependent Strains: These strains require an external supply of L-glutamic acid in the fermentation medium to synthesize PGA. nih.gov While they are generally considered better producers and can achieve higher yields of PGA, this dependence significantly increases the cost of production due to the expense of the glutamic acid raw material. nih.govfrontiersin.org

Glutamic Acid-Independent Strains: These microorganisms can synthesize their own glutamic acid from simpler carbon and nitrogen sources (like glucose and ammonia) and then polymerize it into PGA. nih.govfrontiersin.org This capability makes the fermentation process less expensive and simpler. frontiersin.org However, the primary limitation of these strains is that they typically exhibit lower PGA productivity compared to their dependent counterparts. nih.gov Research efforts are focused on genetically engineering these strains to improve their yield and make them more viable for industrial applications. frontiersin.org

Industrial Scale Production and Market Trends

The production of L-glutamic acid is a major segment of the global biotechnology market, driven by its extensive use as a flavor enhancer (in the form of monosodium glutamate, MSG), as well as its applications in the pharmaceutical, animal feed, and personal care industries. nih.govalliedmarketresearch.com

Global Market Dynamics and Forecasts

The global market for glutamic acid has shown consistent growth and is projected to continue expanding. Market analyses from various sources value the market in the range of USD 12 to 14 billion in recent years, with forecasts predicting significant growth. marketresearchfuture.compsmarketresearch.comprecedenceresearch.comgrandviewresearch.com

The primary driver for this growth is the increasing demand from the food and beverage industry, fueled by the rising consumption of processed and convenience foods globally. alliedmarketresearch.comgrandviewresearch.com The animal feed industry also represents a significant market segment, where glutamic acid is used as an additive to improve animal health and nutrition. marketresearchfuture.com Furthermore, the pharmaceutical sector is an emerging growth area, with glutamic acid being used in drug formulations and as a nutritional supplement. alliedmarketresearch.comgrandviewresearch.com

Geographically, the Asia-Pacific region is the largest and fastest-growing market for glutamic acid. psmarketresearch.comprecedenceresearch.comgrandviewresearch.com This dominance is attributed to the high consumption of MSG in regional cuisines, a large population base, rising disposable incomes, and the presence of major food manufacturing hubs. alliedmarketresearch.comprecedenceresearch.com

Table 3: Global Glutamic Acid Market Size and Forecasts

Report Source Market Size (2024/2025 USD) Forecast Period Projected CAGR Projected Market Size (End of Period)
Source 1 $9.08 Billion (2025) 2025 - 2034 ~6.0% $15.38 Billion (2034)
Source 2 $14.47 Billion (2024) 2025 - 2032 6.32% $23.76 Billion (2032)
Source 3 $14.93 Billion (2025) 2024 - 2034 5.90% $25.01 Billion (2034)
Source 4 $12.55 Billion (2024) 2025 - 2030 8.6% Not Specified

Data compiled from multiple market analysis reports. marketresearchfuture.compsmarketresearch.comprecedenceresearch.comgrandviewresearch.com

Manufacturing Methods and Relevant Patents

The industrial production of L-Glutamic acid and its hydrochloride salt has evolved significantly over the years, with two primary methods dominating manufacturing: protein hydrolysis and microbial fermentation.

Protein Hydrolysis Historically, the first commercial method for producing L-glutamic acid was through the acid hydrolysis of protein-rich raw materials. bepls.comcore.ac.uk This extraction method typically utilized wheat gluten or soy protein, which were treated with strong acids, such as hydrochloric acid, at elevated temperatures. bepls.combipublication.comdrugs.com The process involves heating the protein source with hydrochloric acid, which breaks down the complex protein structures into their constituent amino acids. bepls.com

Following hydrolysis, the resulting mixture contains a solution of various amino acid hydrochlorides, including L-glutamic acid hydrochloride. Due to its relatively low solubility in hydrochloric acid solutions, L-glutamic acid hydrochloride can be selectively crystallized and separated from the hydrolysate. core.ac.ukgoogle.com The crystals are then filtered, washed, and can be further purified. google.com A key patent illustrating this process is US2380890A, which describes a method for hydrolyzing gluten with a strong acid under pressure to produce a hydrolysate from which glutamic acid hydrochloride can be directly crystallized. google.com This method, however, has limitations, including high energy consumption and the generation of significant wastewater. bepls.compatsnap.com

Microbial Fermentation The limitations of protein hydrolysis led to the development of microbial fermentation, which is now the dominant method for the industrial production of L-glutamic acid. core.ac.uknih.gov This method was pioneered in 1958 with the discovery of the bacterium Corynebacterium glutamicum (also known as Micrococcus glutamicus), a microorganism capable of producing large quantities of L-glutamic acid from simple carbon sources. bepls.combipublication.comslideshare.net

In the fermentation process, bacteria are cultured in a carefully controlled environment containing a carbon source (like glucose from corn or sugarcane), a nitrogen source, minerals, and growth factors such as biotin. core.ac.uknih.gov These microorganisms metabolize the nutrients and excrete L-glutamic acid into the fermentation broth. slideshare.net The conditions, including pH, temperature, and aeration, are optimized to maximize the yield. core.ac.uknih.gov After fermentation, the L-glutamic acid is recovered from the broth through processes like crystallization and ion exchange. patsnap.comslideshare.net To obtain L-glutamic acid hydrochloride, the purified L-glutamic acid is then reacted with hydrochloric acid. Chemical synthesis is generally not preferred for industrial production because it results in a racemic mixture of D- and L-isomers, which are difficult to separate. bepls.comnih.gov

Supply and Demand Analysis

The global market for L-Glutamic acid is substantial and continues to grow, driven by its widespread use in various industries. While market data often aggregates L-Glutamic acid and its salts like monosodium glutamate, the trends provide a clear picture of the demand for the parent compound from which L-glutamic acid hydrochloride is derived.

The global glutamic acid market was valued at approximately USD 14.10 billion in 2024 and is projected to experience steady growth. precedenceresearch.com Forecasts predict the market will reach around USD 25.01 billion by 2034, expanding at a compound annual growth rate (CAGR) of 5.90% during this period. precedenceresearch.com Another analysis projects the market to reach USD 17.6 billion by 2035, with a CAGR of 4.7%. futuremarketinsights.com This growth is largely propelled by increasing demand for processed foods and the rising application of amino acids in the pharmaceutical and animal feed sectors. precedenceresearch.comstrategicrevenueinsights.com

Market Dynamics:

Drivers: Key market drivers include the expanding food and beverage industry, where glutamic acid and its salts are used as flavor enhancers. precedenceresearch.comstrategicrevenueinsights.com Furthermore, rising consumer awareness of health and wellness is boosting demand in the pharmaceutical and nutraceutical sectors. futuremarketinsights.comstrategicrevenueinsights.com The "clean-label" trend and a preference for natural ingredients also support market growth. chemanalyst.com

Regional Insights: The Asia-Pacific region, particularly China and India, dominates the market, accounting for over half of the revenue share. precedenceresearch.comstrategicrevenueinsights.com This is due to the region's large population, rising disposable incomes, and the presence of major end-use industries. precedenceresearch.comstrategicrevenueinsights.com North America and Europe also represent significant markets, driven by well-developed food processing and pharmaceutical industries. futuremarketinsights.comchemanalyst.com

Supply and Pricing: The supply chain is influenced by the cost of raw agricultural materials like corn and wheat. chemanalyst.com Price fluctuations can occur due to supply disruptions, changes in raw material costs, and energy prices. For example, in the second quarter of 2025, North American prices saw an upward trend influenced by rising corn prices and logistical costs. chemanalyst.com

Projected Global L-Glutamic Acid Market Growth (2024-2034)

Year Market Size (USD Billion)
2024 14.10
2025 14.93
2034 25.01

Source: Precedence Research precedenceresearch.com

End-Use Sectors and Downstream Industries

L-Glutamic acid hydrochloride serves diverse functions across several key industrial sectors, owing to its chemical properties as an amino acid salt.

Pharmaceuticals and Nutraceuticals: In the pharmaceutical industry, L-glutamic acid hydrochloride is used in various formulations. It can act as a digestive aid. fishersci.com L-glutamic acid itself is a crucial neurotransmitter in the brain and a precursor for the synthesis of gamma-aminobutyric acid (GABA), making it relevant in research for neurological health. globalrx.comdrugbank.com It is also used in cell culture media as a component of non-essential amino acid solutions for growing cells in laboratory settings. fishersci.com In the nutraceutical sector, it is incorporated into dietary supplements aimed at improving mental capacity and metabolic health. globalrx.comdrugbank.com

Food and Beverage: While the sodium salt (monosodium glutamate or MSG) is more famous as a flavor enhancer, L-glutamic acid and its hydrochloride salt are integral to its production. drugs.com The primary downstream application is the manufacturing of MSG, which imparts the "umami" taste to a vast range of products, including processed meats, canned vegetables, soups, and snacks. bipublication.comprecedenceresearch.com

Animal Feed: The animal feed industry utilizes L-glutamic acid to enhance the nutritional value of feed products. slideshare.netstrategicrevenueinsights.com As an amino acid, it is a fundamental building block for protein synthesis, contributing to the health and growth of livestock.

Cosmetics: In the cosmetics industry, derivatives of glutamic acid are used in personal care products. It can be found in formulations for hair care, where it may help in hair restoration, and in skin care products for its potential anti-aging properties. slideshare.net

Chemical Intermediate: L-glutamic acid hydrochloride also serves as an intermediate in the synthesis of other organic chemicals. slideshare.net

Summary of End-Use Sectors for L-Glutamic Acid Hydrochloride

End-Use Sector Primary Function / Application Downstream Products
Pharmaceuticals Active Pharmaceutical Ingredient (API), Digestive Aid, Cell Culture Component fishersci.comglobalrx.com Neurological drug research, Nutritional supplements, Cell culture media fishersci.comglobalrx.com
Food & Beverage Precursor for Flavor Enhancer (MSG) bipublication.comdrugs.com Processed foods, Soups, Sauces, Seasonings precedenceresearch.com
Animal Feed Nutritional Supplement slideshare.netstrategicrevenueinsights.com Livestock feed additives slideshare.net
Cosmetics Hair and Skin Conditioning Agent slideshare.net Hair loss treatments, Anti-aging creams slideshare.net

| Chemical Industry | Synthesis Intermediate slideshare.net | Various organic compounds slideshare.net |

Considerations for Research and Development

Influence of Reconstitution Solvents on L-Glutamic Acid Activity in Research Models

The choice of solvent for reconstituting L-glutamic acid is a critical determinant of its observed activity in in vitro research models. L-glutamic acid powder is characterized by poor solubility in water (8.6 mg/ml at 25°C), which often leads researchers to use alternative solvents to create concentrated stock solutions nih.govresearchgate.net. One common practice is the use of hydrochloric acid (HCl) to dissolve L-glutamic acid nih.gov. However, this approach can introduce significant confounding variables that may alter experimental outcomes.

A key study investigated the effects of reconstituting L-glutamic acid in 1M HCl for use in human neuroblastoma cell cultures (SH-SY5Y, IMR-32, and SK-N-BE(2)) nih.govresearchgate.net. The research demonstrated that the neurotoxicity observed in cells exposed to L-glutamic acid dissolved in HCl was comparable to that induced by HCl alone nih.gov. This finding was attributed to the alteration of the cell culture medium's pH by the acidic solvent. When the L-glutamic acid/HCl stock solution was added to the medium, the resulting pH drop was the primary driver of the observed effects on cell viability, rather than the specific action of the glutamate (B1630785) molecule itself nih.govresearchgate.net.

Crucially, when the pH of the L-glutamic acid stock solution was adjusted back to the physiological pH of the culture medium (7.5), the observed variation in cell viability was significantly lower and occurred over a longer incubation period nih.govresearchgate.net. This indicates that failing to account for the solvent's pH can lead to a misinterpretation of L-glutamic acid's true biological activity. The acidity from the reconstitution solvent can independently trigger cellular responses, masking the specific effects of the compound under investigation.

The solubility of L-glutamic acid is also influenced by temperature and the presence of other organic solvents. Studies have measured its solubility in various solvents, including methanol, ethanol, 1-propanol, acetone, formic acid, and dimethyl sulfoxide (DMSO), showing that solubility varies significantly among them acs.orgresearchgate.net. While L-glutamic acid hydrochloride is soluble in water (50 mg/ml), the stability of aqueous solutions must be considered, as they can slowly form pyrrolidonecarboxylic acid at room temperature .

These findings underscore the necessity of carefully selecting and reporting the reconstitution solvent and, most importantly, of implementing appropriate controls. The pH of the final culture medium must be measured and controlled to distinguish the pharmacological effects of L-glutamic acid from the non-specific effects of acidity.

Table 1: Effect of Reconstitution Method on L-Glutamic Acid-Induced Neurotoxicity nih.govresearchgate.net
Reconstitution MethodKey Observation in Neuroblastoma Cell LinesImplication for Research
L-Glutamic Acid in 1M HClNeurotoxicity was comparable to that of HCl alone. pH of the culture medium was significantly lowered.Observed effects are likely due to the acidity of the solvent, not the specific action of glutamate.
L-Glutamic Acid in 1M HCl, pH re-equilibrated to 7.5Induced variation in cell viability to a lower extent and after a longer incubation time.Allows for the observation of the specific effects of L-glutamic acid, independent of pH-induced artifacts.

Optimization of Research Protocols for Consistency and Reproducibility

Achieving consistent and reproducible results in studies involving L-glutamic acid hydrochloride hinges on the meticulous optimization of experimental protocols. Beyond the critical issue of solvent pH, several other factors must be controlled to ensure the reliability of data.

Standardization of Solution Preparation: As established, the foremost step in protocol optimization is the standardization of stock solution preparation. Protocols should explicitly state the solvent used, the final concentration, and, critically, the final pH of the stock solution after any necessary adjustments nih.govresearchgate.net. Verifying the pH of the experimental medium after the addition of the L-glutamic acid solution is an essential quality control step to prevent pH-driven artifacts nih.govnih.gov.

Control of Physical and Chemical Parameters: The physical form of the L-glutamic acid used can impact results. L-glutamic acid exists in at least two polymorphic forms, the metastable α-form and the stable β-form, which have different solubilities researchgate.netacs.org. The use of a consistent, well-characterized form of the compound is necessary for reproducibility. Furthermore, parameters such as temperature, incubation time, and concentrations of other medium components can significantly influence outcomes and should be precisely controlled and reported researchgate.netbbrc.in. Methodologies like Response Surface Methodology (RSM) have been employed to optimize culture conditions for L-glutamic acid production, demonstrating the significant impact of variables like temperature, pH, and nutrient concentrations on biological processes researchgate.netbbrc.in. These principles of systematic optimization are directly applicable to research models.

Analytical Verification: The stability of L-glutamic acid in solution is another consideration. Aqueous solutions can undergo slow degradation to form pyrrolidonecarboxylic acid . For long-term experiments, the stability of the compound under the specific storage and experimental conditions should be verified. The development of validated analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC), allows for the precise quantification of L-glutamic acid in experimental samples, ensuring accuracy and enabling the confirmation of compound integrity nih.gov.

Table 2: Key Parameters for Protocol Optimization
ParameterConsiderationRationale for Optimization
Solvent and pHReconstitute in an appropriate solvent and adjust the final stock solution to a physiological pH. Verify the pH of the final experimental medium.To isolate the effects of L-glutamic acid from confounding solvent effects, particularly acidity nih.govresearchgate.net.
Polymorphic FormUse a consistent and characterized polymorphic form (e.g., α or β).Different forms have different solubilities, which can affect the actual concentration in solution and impact results researchgate.netacs.org.
Temperature and Incubation TimeStrictly control and report temperature and duration of exposure.Biological and chemical reaction rates are highly dependent on these factors researchgate.netbbrc.in.
Compound StabilityPrepare solutions fresh or validate storage conditions to prevent degradation.Aqueous solutions can degrade over time, altering the effective concentration of the active compound .

Future Research Directions for L-Glutamic Acid Hydrochloride

Future research involving L-glutamic acid hydrochloride and its derivatives is poised to expand into several innovative areas, leveraging the compound's fundamental role in biochemistry and its potential as a versatile chemical building block.

Design of Novel Derivatives: A significant future direction lies in the computational design and synthesis of novel L-glutamic acid derivatives with specific biological activities nih.govmdpi.com. By modifying the core structure, researchers can theoretically formulate and then synthesize new molecules with potential as innovative therapeutic agents. For example, derivatives could be designed to target specific enzymes or receptors involved in disease pathways, with applications in oncology and neurology nih.gov.

Advanced Formulation and Crystallization: There is potential for developing advanced formulation strategies that improve the properties of other molecules. For instance, research has shown a synergistic effect between L-glutamic acid and L-arginine hydrochloride in enhancing the solubility of poorly soluble proteins acs.org. This suggests a promising avenue for using L-glutamic acid as an excipient in biopharmaceutical formulations. Furthermore, novel crystallization techniques, including the use of crystals grown in microgravity as seeds for terrestrial crystallization, could provide new methods for producing high-quality, uniform crystals of L-glutamic acid and its derivatives for research and industrial applications mdpi.comrsc.org.

Exploring New Biological Roles: While the neurotransmitter function of glutamate is well-established, ongoing research can continue to uncover new roles. The development of L-glutamic acid derivatives with altered properties, such as modified antimicrobial activity, could open up new therapeutic possibilities mdpi.com. Additionally, its use as a precursor in the synthesis of complex pharmaceutical intermediates highlights its importance in synthetic chemistry and drug development google.com. Future studies could focus on creating conjugates of L-glutamic acid with other bioactive molecules to improve their properties or target them to specific tissues mdpi.com.

Q & A

Q. What analytical methods are recommended for quantifying L-glutamic acid hydrochloride in experimental samples?

Quantification can be achieved via enzymatic UV assays or chromatographic techniques. Enzymatic methods (e.g., glutamate dehydrogenase-coupled assays) are highly specific and validated for manual or automated workflows, with sensitivity down to micromolar concentrations . For HPLC, reverse-phase columns (e.g., LiChrospher RP select B) paired with UV detection at 210–220 nm are effective, particularly when separating derivatives like 4'-Epirubicin hydrochloride . Sample preparation should include acid deproteinization or filtration to avoid matrix interference.

Q. How should L-glutamic acid hydrochloride be handled to ensure laboratory safety?

The compound is classified as causing severe eye damage and skin corrosion (Category 1). Use nitrile gloves, safety goggles, and lab coats. Store in a locked, dry environment at room temperature. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid inhalation and dispose of waste via approved chemical disposal facilities .

Q. What are the primary applications of L-glutamic acid hydrochloride in pharmaceutical research?

It serves as a USP reference standard for quality control in drug development, particularly for verifying purity and identity in active pharmaceutical ingredients (APIs). Its role as an agonist for NMDA, kainate, and quisqualate receptors also makes it valuable in neuropharmacology studies .

Q. How can researchers validate the identity of L-glutamic acid hydrochloride in synthesized batches?

Use a combination of techniques:

  • X-ray crystallography : Compare unit cell parameters and torsion angles (e.g., χ1: N-Cα-Cβ-Cγ) to reference structures like SI2055 (L-glutamic acid hydrochloride) .
  • FTIR : Confirm characteristic peaks for amine (3100–3500 cm⁻¹) and carboxylate groups (1700–1750 cm⁻¹).
  • HPLC-MS : Match retention times and mass spectra to certified standards .

Advanced Research Questions

Q. How does the crystalline conformation of L-glutamic acid hydrochloride differ from its polymorphs, and what implications does this have for material stability?

In the hydrochloride form (SI2055), all amino and carboxyl groups are protonated, with a chloride ion stabilizing the lattice. The α-polymorph of L-glutamic acid (LGLUAC02) shares similar torsion angles (χ1 = 178.2°), while the β-polymorph (LGLUAC11) deviates significantly (χ1 = -51.8°). These structural differences impact solubility and thermal stability, with the hydrochloride form being more hygroscopic .

Q. What radical species form in L-glutamic acid hydrochloride under gamma irradiation, and how are they characterized?

Gamma irradiation produces four primary radicals:

  • CH3CONH : Generated via decarboxylation.
  • -C3H5 : Formed by side-chain cleavage.
  • -CH2 : Resulting from backbone fragmentation.
  • -NH2 : From deprotonation of the amine group.
    These are identified via electron spin resonance (ESR) spectroscopy at 100–350 K, with spectral anisotropy analyzed across crystallographic planes (ab, bc, ca) .

Q. How does L-glutamic acid hydrochloride interact with neurotransmitter receptors in electrophysiological studies?

As an excitatory amino acid agonist, it binds to NMDA receptors with an EC50 of ~100 µM. In vitro protocols often use Ringer’s solution for dissolution, with concentrations validated via dose-response curves. Antagonists like riluzole hydrochloride (10% DMSO) can inhibit receptor activation, measured via patch-clamp electrophysiology .

Q. What methodological challenges arise when comparing L-glutamic acid hydrochloride to its tert-butyl ester derivatives?

Derivatives like H-Glu(OtBu)-OtBu·HCl exhibit altered solubility (e.g., in DMSO or chloroform) and reduced reactivity due to steric hindrance from tert-butyl groups. Characterization requires advanced techniques:

  • NMR : To confirm esterification (δ 1.4 ppm for tert-butyl protons).
  • Single-crystal XRD : To resolve conformational changes, such as deviations in χ3,4,2 (Cβ-Cγ-Cδ-Oε) angles .

Methodological Best Practices

  • Experimental Design : Include triplicate measurements for enzymatic assays to account for matrix variability .
  • Data Contradictions : If HPLC results conflict with enzymatic data, check for interfering substances (e.g., aspartic acid) via spiked recovery tests .
  • Literature Review : Prioritize USP monographs and peer-reviewed crystallography studies over vendor-specific data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.